molecular formula C18H19BrClFN2O B2535455 ML-00253764 hydrochloride CAS No. 1706524-94-8; 681847-92-7

ML-00253764 hydrochloride

Numéro de catalogue: B2535455
Numéro CAS: 1706524-94-8; 681847-92-7
Poids moléculaire: 413.72
Clé InChI: KZUMGPQDDCBFBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML-00253764 hydrochloride is a useful research compound. Its molecular formula is C18H19BrClFN2O and its molecular weight is 413.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUMGPQDDCBFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of ML-00253764 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ML-00253764 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, non-peptidic, and brain-penetrant small molecule identified as a selective antagonist of the Melanocortin 4 Receptor (MC4R).[1] Its primary mechanism of action involves the competitive inhibition of agonist binding to MC4R, a G protein-coupled receptor (GPCR) pivotal in regulating energy homeostasis and body weight.[1][2] Beyond its well-documented role in preventing cachexia in preclinical models, recent studies have elucidated a novel anticancer activity.[3][4] This is mediated through the inhibition of downstream signaling pathways, including the ERK1/2 and Akt pathways, leading to antiproliferative and proapoptotic effects in cancer cells expressing MC4R.[5][6] This document provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.

Introduction to the Melanocortin 4 Receptor (MC4R)

The Melanocortin 4 Receptor (MC4R) is a key component of the central nervous system's melanocortin system.[3] As a GPCR, its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of intracellular events, primarily through the Gαs protein subunit.[4] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This signaling pathway is fundamental to the regulation of food intake and energy expenditure.[2] Dysregulation of the MC4R pathway is associated with obesity and cachexia.[3] Emerging evidence also points to the expression and functional role of MC4R in various cancer types, including glioblastoma and melanoma, where it can promote cell proliferation and survival.[4][8]

Core Mechanism of Action: MC4R Antagonism

ML-00253764 acts as a direct antagonist at the MC4R. It competitively binds to the receptor, thereby blocking the binding of endogenous agonists like α-MSH.[1] This antagonism prevents the conformational changes in the receptor necessary for G-protein coupling and subsequent activation of adenylyl cyclase, resulting in a decrease in cAMP production.[7] Some evidence also suggests ML-00253764 may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the MC4R.[3]

The selectivity profile of ML-00253764 demonstrates a clear preference for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R, making it a valuable tool for selectively probing MC4R function.[1][7]

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R G_Protein Gαsβγ MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts aMSH α-MSH (Agonist) aMSH->MC4R Binds & Activates ML00253764 ML-00253764 ML00253764->MC4R Binds & Inhibits ATP ATP ATP->AC Downstream Downstream Physiological Effects (e.g., Decreased Food Intake) cAMP->Downstream Mediates

Caption: Antagonistic action of ML-00253764 on the MC4R signaling pathway.

Anticancer Mechanism: Inhibition of Pro-Survival Pathways

In cancer cells expressing MC4R, such as glioblastoma and melanoma, receptor activation has been linked to the stimulation of pro-survival and proliferative signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[4][5] ML-00253764 has been shown to exert antiproliferative and proapoptotic effects by inhibiting the phosphorylation, and thus the activation, of both ERK1/2 and Akt.[5][6][8] This action is dependent on the presence of MC4R, as the effect is significantly diminished in MC4R-null cells.[4] The reduction in ERK1/2 and Akt signaling leads to decreased proliferation and the downregulation of anti-apoptotic proteins like BCL-XL, ultimately promoting programmed cell death.[6]

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling cluster_effects Cellular Outcomes MC4R MC4R ERK ERK1/2 Phosphorylation MC4R->ERK AKT Akt Phosphorylation MC4R->AKT ML00253764 ML-00253764 ML00253764->MC4R Inhibits Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Leads to AKT->Apoptosis

Caption: Proposed anticancer signaling pathway inhibition by ML-00253764.

Data Presentation

Table 1: Receptor Binding Affinity and Functional Antagonism

This table summarizes the binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound for human melanocortin receptors.

ParameterReceptorValue (µM)Reference
Binding Affinity (Ki) hMC4R0.16[1][7]
Functional Antagonism (IC50) hMC4R0.103 - 0.32[1]
hMC3R0.81[1]
hMC5R2.12[1]
Table 2: In Vitro Anticancer Activity

This table presents the half-maximal inhibitory concentration (IC50) for the antiproliferative effects of ML-00253764 in various human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 ValueReference
U-118 Glioblastoma6.56 µM[5]
A-2058 Melanoma (B-raf V600E)11.1 nM[4]
WM 266-4 Melanoma (B-raf V600D)33.7 nM[4]
A-2058 Clone 1 (MC4R null) Melanoma360.1 nM[4]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ML-00253764 for the MC4R.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human MC4R in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Harvest cells, wash with PBS, and lyse in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the lysate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (5-10 µg protein/well).

    • Add 25 µL of a range of concentrations of ML-00253764 (the competitor ligand).

    • Add 25 µL of a fixed concentration of a radiolabeled MC4R agonist, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]NDP-α-MSH), typically at a concentration near its Kd.

    • Define non-specific binding by adding a high concentration of an unlabeled agonist (e.g., 1 µM NDP-α-MSH) in separate wells.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Harvesting and Data Analysis:

    • Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow filters to dry, and measure radioactivity using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol measures the ability of ML-00253764 to antagonize agonist-induced cAMP production.

  • Cell Seeding:

    • Seed HEK293 cells expressing MC4R into a 96-well plate at a density that yields a confluent monolayer the next day.

  • Assay Procedure:

    • Wash cells with serum-free media.

    • Pre-incubate cells for 15-30 minutes in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Add varying concentrations of ML-00253764 to the wells and incubate for 15 minutes.

    • Add a fixed concentration of an MC4R agonist (e.g., NDP-α-MSH at its EC80 concentration) to all wells except the basal control.

    • Incubate for an additional 30 minutes at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., HTRF).

    • Generate a dose-response curve by plotting the cAMP level against the concentration of ML-00253764.

    • Calculate the IC50 value using non-linear regression analysis.

Western Blot for ERK/Akt Phosphorylation

This protocol assesses the effect of ML-00253764 on key signaling proteins in cancer cells.

  • Cell Treatment and Lysis:

    • Plate cancer cells (e.g., A-2058 melanoma cells) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treat cells with desired concentrations of ML-00253764 for various time points (e.g., 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 min at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, phospho-Akt (p-Akt), and total Akt.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Experimental_Workflow cluster_treat Treatment Phase cluster_assay Assay Phase cluster_analysis Data Analysis start Start: Cancer Cell Culture (e.g., A-2058, U-87) treat_prolif Treat with ML-00253764 (0.001-50 µM) for 72h start->treat_prolif treat_signal Treat with ML-00253764 for short time course (0-60 min) start->treat_signal prolif_assay Cell Proliferation Assay (Trypan Blue Exclusion) treat_prolif->prolif_assay signal_assay Western Blot Analysis treat_signal->signal_assay calc_ic50 Calculate IC50 for Antiproliferative Effect prolif_assay->calc_ic50 quant_phos Quantify p-ERK/ERK and p-Akt/Akt Ratios signal_assay->quant_phos

Caption: General experimental workflow for assessing the anticancer effects of ML-00253764.

References

ML-00253764 Hydrochloride: A Selective MC4R Antagonist Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC4R). As a brain-penetrant compound, it holds significant promise for investigating the physiological roles of the MC4R and for the development of therapeutics targeting conditions such as cachexia. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways.

Introduction

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It is a critical component of the leptin-melanocortin pathway, which plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2] Dysregulation of the MC4R signaling cascade is associated with obesity and other metabolic disorders.[2] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), while the agouti-related protein (AgRP) acts as an endogenous antagonist.[3]

This compound, with the chemical name 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a small molecule antagonist that selectively targets the MC4R.[4][5] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies.[5][6] This guide details the quantitative pharmacology of this compound and provides methodologies for its evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the human melanocortin-4 receptor.

Table 1: In Vitro Binding Affinity and Potency

ParameterReceptorValue (µM)Reference
KihMC4R0.16[4]
IC50hMC4R0.103[4]
IC50 (NDP-α-MSH displacement)hMC4R0.32[4]
IC50 (NDP-α-MSH displacement)hMC3R0.81[4]
IC50 (NDP-α-MSH displacement)hMC5R2.12[4]

Table 2: In Vitro Functional Activity

AssayCell LineAgonistML-00253764 ConcentrationEffectReference
cAMP ProductionMC4R-expressing HEK293 cells[NDP]-α-MSH100 µM20% decrease in cAMP[4]
cAMP ProductionMC3R-expressing cells[NDP]-α-MSH100 µMNo effect[4]
cAMP ProductionMC5R-expressing cells[NDP]-α-MSH100 µMNo effect[4]

Table 3: In Vivo Efficacy in a Mouse Model of Tumor-Induced Weight Loss

Animal ModelDosing RegimenOutcomeReference
CT-26 tumor-bearing BALB/c mice3, 10, or 30 mg/kg (s.c.), once dailyProtection against tumor-induced body weight loss[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki and IC50) of this compound for the human MC3R, MC4R, and MC5R.

Materials:

  • HEK293 cells stably expressing either hMC3R, hMC4R, or hMC5R.

  • Binding Buffer: 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.2.

  • Radioligand: [125I]-[Nle4, D-Phe7]-α-MSH ([125I]NDP-α-MSH).

  • Non-specific binding control: Unlabeled NDP-α-MSH.

  • This compound.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the receptor of interest.

  • In a 96-well microplate, add cell membranes, [125I]NDP-α-MSH (to a final concentration of ~0.2 nM), and varying concentrations of this compound in binding buffer.

  • For determination of non-specific binding, a separate set of wells should contain a high concentration of unlabeled NDP-α-MSH (e.g., 1 µM).

  • Incubate the plates at 37°C for 1 hour.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.

Materials:

  • HEK293 cells expressing hMC3R, hMC4R, or hMC5R.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

  • Agonist: [Nle4, D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH).

  • This compound.

  • cAMP assay kit (e.g., TR-FRET based).

  • 384-well microplates.

Procedure:

  • Seed the cells in 384-well plates and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 20 minutes at 37°C.

  • Add the agonist, [NDP]-α-MSH, to a final concentration that elicits a submaximal response (e.g., EC80).

  • Incubate for a further 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data are expressed as the percentage of the response to the agonist alone.

In Vivo Tumor-Induced Weight Loss Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of cancer cachexia.

Materials:

  • BALB/c mice.

  • CT-26 colon carcinoma cells.

  • This compound.

  • Vehicle: Polyethylene glycol 200/saline (1:10).

  • Surgical and injection equipment.

Procedure:

  • Induce tumor growth by subcutaneously injecting CT-26 cells into the flank of BALB/c mice.

  • Monitor the mice for tumor growth and body weight.

  • Once the tumors are established and weight loss is observed, randomize the mice into treatment and vehicle control groups.

  • Administer this compound (at doses of 3, 10, or 30 mg/kg) or vehicle via subcutaneous injection once daily.[4]

  • Monitor body weight, tumor volume, and food intake daily.

  • At the end of the study, sacrifice the animals and perform tissue analysis (e.g., muscle and fat mass).

  • Analyze the data to determine the effect of this compound on tumor-induced weight loss.

Signaling Pathways and Visualizations

MC4R Signaling Pathway

The MC4R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] This pathway is crucial for the anorexigenic effects of MC4R activation. There is also evidence suggesting that MC4R can couple to other G proteins, such as Gαi/o and Gαq/11, and activate other signaling cascades like the ERK1/2 pathway.[8]

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates AgRP AgRP (Antagonist) AgRP->MC4R Blocks ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R Blocks Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) CREB->Gene_Expression Regulates

Caption: MC4R signaling pathway activated by α-MSH and antagonized by AgRP and ML-00253764.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in a tumor-induced cachexia model.

In_Vivo_Workflow Start Start Tumor_Induction Tumor Cell Implantation (CT-26 in BALB/c mice) Start->Tumor_Induction Monitoring1 Monitor Tumor Growth and Body Weight Tumor_Induction->Monitoring1 Randomization Randomize Mice into Treatment & Vehicle Groups Monitoring1->Randomization Treatment Daily Dosing: - ML-00253764 (s.c.) - Vehicle (s.c.) Randomization->Treatment Monitoring2 Daily Monitoring: - Body Weight - Tumor Volume - Food Intake Treatment->Monitoring2 Endpoint Study Endpoint: - Sacrifice - Tissue Collection Monitoring2->Endpoint Analysis Data Analysis: - Statistical Comparison of Treatment vs. Vehicle Endpoint->Analysis End End Analysis->End

Caption: Workflow for evaluating the in vivo efficacy of ML-00253764 in a mouse model.

Conclusion

This compound is a well-characterized, selective antagonist of the MC4R. Its brain-penetrant nature and demonstrated in vivo efficacy in a model of cachexia highlight its potential as both a research tool and a lead compound for drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in the field of melanocortin signaling and its therapeutic applications.

References

ML-00253764 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis, binding affinity determination, functional activity assessment, and in vivo evaluation in a model of cancer-induced cachexia are presented. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Chemical Structure and Physicochemical Properties

This compound, chemically named 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a small molecule with the molecular formula C₁₈H₁₈BrFN₂O·HCl.[1][2][3][4][5] Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₈BrFN₂O·HCl[1][2][3][4][5]
Molecular Weight 413.71 g/mol [1][2][3][4][5]
CAS Number 1706524-94-8[1][2][3][4][5]
Appearance Crystalline solid[4]
Purity ≥98%[1][2][3][5]
Solubility Soluble to 10 mM in water and to 100 mM in DMSO.[1][2][3]
Storage Store at +4°C.[1][2][3][5]

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4][5][6][7][8] The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, where it plays a critical role in regulating energy balance, food intake, and body weight.

MC4R Signaling Pathway

The MC4R is activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), leading to the stimulation of adenylyl cyclase via the Gs alpha subunit (Gαs). This results in an increase in intracellular cyclic adenosine monophosphate (camp), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB, leading to changes in gene expression that ultimately result in decreased food intake and increased energy expenditure. ML-00253764 acts as an antagonist, blocking the binding of α-MSH to MC4R and thereby inhibiting this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane MC4R MC4R G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Activates ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R Blocks ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) CREB->Gene_Expression Regulates Synthesis_Workflow Starting_Materials Starting Materials (e.g., Substituted benzaldehydes, -amino acids) Intermediate1 Intermediate 1 (e.g., Substituted benzamidine) Starting_Materials->Intermediate1 Intermediate2 Intermediate 2 (e.g., α-haloketone) Starting_Materials->Intermediate2 Cyclization Cyclization/ Condensation Intermediate1->Cyclization Intermediate2->Cyclization ML00253764_base ML-00253764 (Free Base) Cyclization->ML00253764_base Salt_Formation Salt Formation (with HCl) ML00253764_base->Salt_Formation Final_Product ML-00253764 Hydrochloride Salt_Formation->Final_Product InVivo_Workflow Animal_Model Select Animal Model (e.g., BALB/c mice) Tumor_Implantation Implant Tumor Cells (e.g., CT-26) Animal_Model->Tumor_Implantation Group_Assignment Randomly Assign to Treatment Groups Tumor_Implantation->Group_Assignment Treatment_Admin Administer ML-00253764 HCl or Vehicle (Daily, s.c.) Group_Assignment->Treatment_Admin Monitoring Monitor - Body Weight - Tumor Volume - Food Intake Treatment_Admin->Monitoring Endpoint Endpoint Measurement (e.g., Tissue Collection) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

References

ML-00253764 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a selective antagonist of the melanocortin-4 receptor (MC4R). This document consolidates key chemical and biological data, detailed experimental methodologies from seminal and recent studies, and a visualization of the associated signaling pathway to support ongoing research and development efforts.

Core Compound Data

This compound is a non-peptide, brain-penetrant small molecule that has been investigated for its therapeutic potential, particularly in the context of cancer-associated cachexia and as an anticancer agent.[1][2] Its primary mechanism of action is the selective antagonism of the MC4R.

ParameterValueReference
CAS Number 1706524-94-8[3]
Molecular Weight 413.71 g/mol [3]
Molecular Formula C₁₈H₁₈BrFN₂O · HCl[3]

Melanocortin-4 Receptor (MC4R) Signaling Pathway

ML-00253764 exerts its effects by modulating the MC4R signaling pathway, a critical regulator of energy homeostasis and appetite. Under normal physiological conditions, agonists such as α-melanocyte-stimulating hormone (α-MSH) bind to MC4R, a G protein-coupled receptor (GPCR). This binding primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling that promotes satiety and increases energy expenditure. ML-00253764 acts as a competitive antagonist, blocking the binding of α-MSH and other agonists to MC4R, thereby inhibiting this signaling cascade.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates ML_00253764 ML-00253764 (Antagonist) ML_00253764->MC4R Binds & Inhibits G_Protein G Protein (Gs) MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Effects (↓ Appetite, ↑ Energy Expenditure) PKA->Downstream_Effects Phosphorylates

MC4R Signaling Pathway and Point of Inhibition by ML-00253764.

Experimental Protocols

This section details the methodologies used in key in vitro and in vivo studies to characterize the activity of this compound.

In Vitro Antiproliferative and Pro-apoptotic Assays

Objective: To determine the effect of ML-00253764 on the proliferation and survival of cancer cell lines.

Cell Lines:

  • Human colorectal adenocarcinoma: HT-29, Caco-2[4][5]

  • Anaplastic thyroid carcinoma: 8305C[4][5]

  • Human melanoma: A-2058, WM 266-4[1]

Methodology:

  • Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Preparation: A 10 mM stock solution of this compound is prepared in sterile water.[1]

  • Proliferation Assay:

    • Cells are seeded in 24-well plates and allowed to adhere.

    • Cells are then treated with a range of concentrations of ML-00253764 (e.g., 0.001–50 μM) for 72 hours. Control cells are treated with the vehicle.

    • Viable cells are counted using a hemocytometer with trypan blue exclusion to differentiate between live and dead cells.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

  • Apoptosis Assay:

    • Apoptosis can be evaluated by various methods, such as flow cytometry analysis of Annexin V-FITC and propidium iodide stained cells, or by measuring caspase activity.

  • Western Blotting for Signaling Proteins:

    • To investigate the mechanism of action, the phosphorylation status of key signaling proteins like ERK1/2 can be assessed by Western blotting following treatment with ML-00253764.

Quantitative Data from In Vitro Studies:

Cell LineCancer TypeIC₅₀ of ML-00253764 (72h treatment)Reference
HT-29Colorectal Adenocarcinoma806.4 ± 321.8 nM[4][5]
Caco-2Colorectal Adenocarcinoma2993 ± 1135.2 nM[4][5]
8305CAnaplastic Thyroid Carcinoma7667 ± 2144.6 nM[4][5]
A-2058Melanoma (B-raf mutated)11.1 nM[1]
WM 266-4Melanoma (B-raf mutated)33.7 nM[1]
In Vivo Tumor Growth Inhibition and Cachexia Studies

Objective: To evaluate the antitumor and anti-cachectic effects of ML-00253764 in a preclinical mouse model.

Animal Model:

  • Athymic Nude-Foxn1nu mice are commonly used for xenograft studies.[1]

Methodology:

  • Tumor Cell Implantation:

    • A suspension of cancer cells (e.g., melanoma or colorectal adenocarcinoma cells) is injected subcutaneously into the flank of the mice.

  • Treatment Protocol:

    • Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.

    • ML-00253764 is administered, often in combination with standard chemotherapy agents like vinorelbine or irinotecan.[4][5]

    • The drug can be administered via subcutaneous injection.

    • A typical dosing regimen might be daily injections.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Body weight of the mice is monitored as an indicator of overall health and cachexia.

    • At the end of the study, tumors are excised and weighed.

    • Tolerability of the treatment is assessed by observing the behavior of the mice and monitoring for any adverse effects.

Experimental Workflow:

In_Vivo_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth (to palpable size) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., ML-00253764 +/- Chemo) Randomization->Treatment Monitoring Regular Monitoring: - Tumor Volume - Body Weight - General Health Treatment->Monitoring Repeated Cycles Endpoint Study Endpoint: - Tumor Excision & Weight - Tissue Analysis Monitoring->Endpoint

Workflow for In Vivo Efficacy and Cachexia Studies.

Conclusion

This compound is a potent and selective antagonist of the MC4R with demonstrated activity in both in vitro and in vivo models of cancer. The data and protocols summarized in this guide provide a foundation for further investigation into its therapeutic potential. The detailed methodologies offer a starting point for replicating and expanding upon these key experiments. The visualization of the MC4R signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the compound's mechanism and its evaluation process.

References

The Discovery and Synthesis of ML-00253764 Hydrochloride: A Novel Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. Its discovery has provided a valuable pharmacological tool for investigating the physiological roles of the MC4R and has shown potential therapeutic applications in conditions such as cachexia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an elucidation of its mechanism of action through relevant signaling pathways.

Introduction

The melanocortin system, and specifically the melanocortin-4 receptor (MC4R), plays a pivotal role in the central nervous system's control of food intake and energy expenditure.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure. Conversely, antagonism of this receptor can increase food intake and body weight. This has led to significant interest in developing MC4R antagonists for conditions characterized by anorexia and weight loss, such as cancer-associated cachexia.

ML-00253764, chemically known as 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, emerged from a discovery program aimed at identifying small molecule, non-peptide antagonists of the MC4R.[2] This document details the key findings related to this compound, from its chemical synthesis to its biological activity and mechanism of action.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride
Molecular Formula C₁₈H₁₈BrFN₂O · HCl
Molecular Weight 413.71 g/mol
CAS Number 1706524-94-8
Appearance Off-white to light yellow solid[1]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (up to 100 mM) and water (up to 10 mM)

Table 2: Pharmacological Data for ML-00253764

ParameterReceptorValueReference
IC₅₀ Human MC4R320 nM
Human MC3R810 nM
Human MC5R2120 nM
Kᵢ Human MC4R160 nM[3]

Synthesis of this compound

The synthesis of ML-00253764 was first reported by Vos et al. in 2004.[2] The key steps involve the formation of an imidazoline ring from a substituted benzonitrile. Although the full detailed experimental protocol from the original publication is not publicly available, a general synthetic scheme can be outlined based on the provided information and established chemical principles.

Experimental Workflow for the Synthesis of ML-00253764

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 2-(5-bromo-2-methoxyphenyl)acetonitrile 2-(5-bromo-2-methoxyphenyl)acetonitrile Intermediate_1 Formation of Styrene Intermediate 2-(5-bromo-2-methoxyphenyl)acetonitrile->Intermediate_1 Heck Reaction 2-fluoro-3-iodobenzaldehyde 2-fluoro-3-iodobenzaldehyde 2-fluoro-3-iodobenzaldehyde->Intermediate_1 Intermediate_2 Hydrocyanation Intermediate_1->Intermediate_2 Intermediate_3 Nitrile to Amidine Conversion Intermediate_2->Intermediate_3 Pinner Reaction Imidazoline_Formation Cyclization with Ethylenediamine Intermediate_3->Imidazoline_Formation ML-00253764_Base ML-00253764 (free base) Imidazoline_Formation->ML-00253764_Base ML-00253764_HCl This compound ML-00253764_Base->ML-00253764_HCl HCl treatment

A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Postulated):

  • Step 1: Synthesis of 2-(2-(5-bromo-2-methoxyphenyl)vinyl)-3-fluorobenzonitrile. This likely involves a palladium-catalyzed cross-coupling reaction (e.g., Heck reaction) between an appropriate vinylating agent and a substituted benzonitrile.

  • Step 2: Synthesis of 2-(2-(5-bromo-2-methoxyphenyl)ethyl)-3-fluorobenzonitrile. The vinyl intermediate from Step 1 would be reduced to the corresponding ethyl-substituted benzonitrile, likely through catalytic hydrogenation.

  • Step 3: Formation of the Imidazoline Ring. The nitrile is converted to an imidate ester hydrochloride via the Pinner reaction, followed by cyclization with ethylenediamine to form the 4,5-dihydro-1H-imidazole ring.

  • Step 4: Hydrochloride Salt Formation. The free base of ML-00253764 is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Purification at each step would likely involve standard techniques such as column chromatography, recrystallization, and characterization would be performed using NMR, mass spectrometry, and elemental analysis.

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the MC4R. It competitively inhibits the binding of the agonist α-MSH to the receptor. This antagonism has been demonstrated in various in vitro and in vivo models.

In Vitro Studies

In HEK293 cells expressing the human MC4R, ML-00253764 was shown to decrease the accumulation of cyclic adenosine monophosphate (cAMP) induced by MC4R agonists. This indicates that it effectively blocks the canonical Gs-protein coupled signaling pathway of the receptor. Furthermore, studies in glioblastoma and melanoma cell lines have shown that ML-00253764 can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and Akt, leading to anti-proliferative and pro-apoptotic effects.

In Vivo Studies

Animal studies have demonstrated the ability of ML-00253764 to increase food intake and reduce the loss of lean body mass in tumor-bearing mice, a model for cancer cachexia.[3][4] The compound is also brain-penetrant, allowing it to exert its effects on centrally located MC4Rs.[4]

Signaling Pathways

The MC4R primarily signals through the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. ML-00253764 acts as an antagonist at the MC4R, thus inhibiting this entire cascade.

MC4R Agonist-Induced Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R G_Protein Gs Protein MC4R->G_Protein activates ERK ERK1/2 MC4R->ERK alternative pathway Akt Akt MC4R->Akt alternative pathway AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->ERK activates CREB CREB PKA->CREB phosphorylates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt->Proliferation_Survival Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression

Canonical and alternative signaling pathways activated by MC4R agonists.

This compound, by blocking the initial step of agonist binding to MC4R, prevents the downstream signaling events depicted above.

Inhibitory Action of ML-00253764

G ML-00253764 ML-00253764 MC4R MC4R ML-00253764->MC4R antagonizes Downstream_Signaling Downstream Signaling (cAMP, PKA, ERK, Akt) MC4R->Downstream_Signaling

Mechanism of action of ML-00253764 as an MC4R antagonist.

Conclusion

This compound is a significant discovery in the field of melanocortin research. As a potent, selective, and brain-penetrant MC4R antagonist, it serves as a critical tool for elucidating the complex roles of the MC4R in health and disease. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals in drug development who are interested in the melanocortin system and the therapeutic potential of MC4R modulation. Further research into the clinical applications of ML-00253764 and similar compounds is warranted, particularly in the context of cachexia and other wasting disorders.

References

A Technical Guide to ML-00253764 Hydrochloride and its Role in Appetite Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

ML-00253764 hydrochloride is a potent, selective, and brain-penetrant small molecule antagonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a critical G protein-coupled receptor in the central nervous system, primarily known for its role in regulating energy homeostasis, food intake, and body weight.[3][4][5] By antagonizing the anorexigenic signals mediated through MC4R, ML-00253764 has demonstrated efficacy in stimulating appetite and mitigating weight loss, particularly in preclinical models of cancer-induced cachexia.[2][6] This document provides a comprehensive overview of the mechanism of action, signaling pathways, quantitative efficacy, and experimental protocols related to this compound's role in appetite regulation.

Introduction: The Melanocortin System and Appetite

The central melanocortin system is a crucial regulator of energy balance.[3] The melanocortin-4 receptor (MC4R), expressed predominantly in the hypothalamus, plays a key role in this system.[3][5] Activation of MC4R by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) leads to a decrease in food intake and an increase in energy expenditure, exerting a tonic inhibitory effect on feeding.[3][5][7] Conversely, antagonism or inverse agonism at this receptor, for instance by the endogenous ligand Agouti-Related Peptide (AgRP), stimulates food intake.[3]

This compound was developed as a non-peptide, small-molecule antagonist of the MC4R.[2] Its ability to cross the blood-brain barrier and block the appetite-suppressing effects of MC4R activation makes it a significant tool for studying appetite regulation and a potential therapeutic agent for conditions characterized by anorexia and body wasting, such as cachexia.[3]

Mechanism of Action and Signaling Pathways

ML-00253764 functions as a competitive antagonist and inverse agonist at the MC4R.[3][8] The canonical signaling pathway for the MC4R involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][9]

ML-00253764 exerts its primary effect by blocking the binding of agonists like α-MSH to the MC4R, thereby inhibiting this downstream signaling cascade.[6] Furthermore, as an inverse agonist, it can reduce the basal, ligand-independent activity of the MC4R, further decreasing the anorexigenic tone.[3][8] Studies in HEK293 cells expressing MC4R have shown that ML-00253764 decreases cAMP accumulation.[2][6] Interestingly, while it acts as an inverse agonist on the Gs-cAMP pathway, it has also been shown to function as an allosteric agonist in the mitogen-activated protein kinase (MAPK/ERK) pathway in certain contexts.[8]

cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Decreased Food Intake) PKA->Response start Start: Select Animal Model (e.g., BALB/c mice) implant Tumor Cell Implantation (e.g., CT-26 cells, s.c.) start->implant tumor_growth Allow Tumor Growth (e.g., 8 days) implant->tumor_growth grouping Randomize into Groups (Vehicle vs. ML-00253764) tumor_growth->grouping treatment Daily Treatment & Monitoring - Administer Drug (s.c.) - Measure Body Weight - Measure Food Intake grouping->treatment endpoint Study Endpoint (e.g., Day 21) treatment->endpoint Repeat for 13-14 days analysis Terminal Analysis - Measure Lean Body Mass - Measure Tumor Volume endpoint->analysis stats Statistical Analysis (Compare Groups) analysis->stats conclusion Conclusion stats->conclusion

References

The Pharmacology of ML-00253764 Hydrochloride: A Technical Guide to its Antagonistic Effect on cAMP Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of ML-00253764 hydrochloride, a non-peptide, brain-penetrant small molecule that acts as an antagonist, and in some contexts an inverse agonist, at the melanocortin 4 receptor (MC4R).[1][2][3] Primarily, this document will focus on the compound's mechanism of action, specifically its inhibitory effect on cyclic adenosine monophosphate (cAMP) accumulation, a key second messenger in cellular signaling. The content herein is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Executive Summary

This compound is a selective antagonist of the MC4R, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][4] The MC4R plays a crucial role in regulating energy homeostasis, and its activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[4] this compound exerts its pharmacological effect by competitively binding to the MC4R and attenuating this agonist-induced cAMP production. This guide summarizes the quantitative binding and functional data, details the experimental protocols used for its characterization, and provides visual diagrams of the associated signaling pathways and workflows.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through radioligand binding assays and functional cAMP assays. The data consistently demonstrate a higher affinity and inhibitory activity at the MC4R compared to other melanocortin receptor subtypes.

Table 1: Receptor Binding Affinity and Potency of this compound
ParameterReceptor SubtypeValueReference
IC50 (Binding)hMC4R320 nM (0.32 µM)[1][2]
hMC3R810 nM (0.81 µM)[1][2]
hMC5R2120 nM (2.12 µM)[1][2]
Ki (Binding)hMC4R160 nM (0.16 µM)
IC50 (Functional)hMC4R103 nM (0.103 µM)

IC50 (Binding) values represent the concentration required to displace 50% of the radioligand [NLE4,D-Phe7]-α-MSH. Ki is the inhibitory constant. IC50 (Functional) is the concentration causing 50% inhibition of the agonist-induced response.

Table 2: Functional Effect on Agonist-Induced cAMP Accumulation
CompoundConcentrationAgonistCell SystemResultReference
ML-00253764100 µM[NDP]-α-MSHMC4R-expressing HEK293 cells20% decrease in cAMP production
ML-00253764100 µM[NDP]-α-MSHMC3R- or MC5R-expressing HEK293 cellsNo effect on cAMP levels

Signaling Pathway and Mechanism of Action

The MC4R is canonically coupled to the Gs alpha subunit of its associated G protein. Agonist binding triggers a conformational change, leading to Gs activation, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. As an antagonist, this compound binds to the MC4R, preventing the binding of agonists like α-MSH and thereby inhibiting the downstream signaling cascade that leads to cAMP accumulation.

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular MC4R MC4R Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist α-MSH (Agonist) Agonist->MC4R Antagonist ML-00253764 Antagonist->MC4R Blocks ATP ATP ATP->AC

Figure 1. MC4R antagonist signaling pathway.

Experimental Protocols

The characterization of this compound's effect on cAMP accumulation was primarily conducted using stably transfected human embryonic kidney (HEK-293) cells expressing the human melanocortin receptors.

Cell Culture and Transfection

HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For the assays, cells are stably transfected with plasmids containing the coding sequences for the human MC3, MC4, or MC5 receptors. Selection pressure is maintained using an appropriate antibiotic, such as G418.

cAMP Accumulation Assay

The following protocol outlines the general steps for measuring the antagonist effect of ML-00253764 on agonist-induced cAMP production.

  • Cell Plating: Seed HEK-293 cells stably expressing the target melanocortin receptor (e.g., hMC4R) into 24-well plates and grow to near confluency.

  • Pre-incubation: On the day of the experiment, wash the cells with serum-free media (e.g., DMEM or Waymouth's medium) and incubate for a period of 15 minutes to 4 hours at 37°C.[1] This step serves to reduce basal cAMP levels.

  • Phosphodiesterase Inhibition: Add a phosphodiesterase (PDE) inhibitor, such as 100-500 µM 3-isobutyl-1-methylxanthine (IBMX), to the medium and incubate for 15-60 minutes at 37°C.[1] IBMX prevents the degradation of cAMP, allowing it to accumulate to measurable levels.

  • Antagonist Treatment: Add this compound at various concentrations to the wells.

  • Agonist Stimulation: Immediately following the antagonist, add a fixed concentration of a potent MC4R agonist, such as [Nle4, D-Phe7]-α-MSH ([NDP]-α-MSH), to stimulate cAMP production.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Quantification: Terminate the reaction by aspirating the medium and lysing the cells. The intracellular cAMP concentration in the cell lysates is then quantified using a commercially available assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

cAMP_Workflow Start Start: HEK-293 cells expressing hMC4R Plating 1. Plate cells in 24-well plates Start->Plating Wash 2. Wash with serum-free medium Plating->Wash IBMX 3. Add PDE inhibitor (IBMX) Incubate 15-60 min @ 37°C Wash->IBMX Treatment 4. Add ML-00253764 (Antagonist) + [NDP]-α-MSH (Agonist) IBMX->Treatment Incubate 5. Incubate for 1 hour @ 37°C Treatment->Incubate Lyse 6. Lyse cells Incubate->Lyse Quantify 7. Quantify intracellular cAMP (e.g., ELISA, HTRF) Lyse->Quantify End End: Data Analysis (IC50) Quantify->End

Figure 2. General workflow for the cAMP accumulation assay.

Conclusion

This compound is a well-characterized, selective antagonist of the melanocortin 4 receptor. The quantitative data clearly establish its higher potency for MC4R over other subtypes. Its mechanism involves the direct blockade of agonist-induced Gs protein signaling, leading to a measurable decrease in intracellular cAMP accumulation. The experimental protocols described provide a robust framework for assessing the functional activity of this and similar compounds targeting the melanocortin system. This molecule serves as a valuable pharmacological tool for investigating the physiological roles of the MC4R and as a lead compound for the development of therapeutics targeting conditions related to energy imbalance.

References

The Role of ML-00253764 Hydrochloride in the Study of Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML-00253764 hydrochloride, a selective, brain-penetrant antagonist of the Melanocortin-4 Receptor (MC4R), and its application in the study of energy homeostasis. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: MC4R and Energy Homeostasis

The melanocortin system is a critical signaling pathway in the central nervous system that regulates energy balance, encompassing both energy intake and expenditure.[1] The MC4R, a G-protein coupled receptor, is a key component of this system.[2] Activation of MC4R, typically by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), promotes satiety and increases energy expenditure, leading to a negative energy balance.[3] Conversely, antagonism or inverse agonism at the MC4R, or deficiency in MC4R signaling, leads to increased food intake (hyperphagia) and decreased energy expenditure, resulting in weight gain and obesity.[3]

This compound has emerged as a valuable pharmacological tool to probe the physiological and pathophysiological roles of the MC4R in energy homeostasis. Its primary application has been in the study of cachexia, a wasting syndrome characterized by severe weight loss, particularly of lean body mass, often associated with chronic diseases like cancer.[4] By blocking the MC4R, ML-00253764 has been shown to counteract the anorexic and catabolic effects associated with cachexia.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from seminal publications.

Table 1: In Vitro Receptor Binding and Activity of ML-00253764
ParameterReceptorValue (µM)Cell LineReference
Ki hMC4R0.16HEK293[5][6]
IC50 hMC4R0.103Not Specified[7]
IC50 (NDP-α-MSH displacement) hMC4R0.32HEK293[7]
hMC3R0.81HEK293[7]
hMC5R2.12HEK293[7]
cAMP Production Inhibition hMC4R20% decrease (at 100 µM)HEK293[5][6]

*hMC3R, hMC4R, hMC5R: human Melanocortin Receptors 3, 4, and 5. NDP-α-MSH: [Nle4,D-Phe7]-α-melanocyte-stimulating hormone.

Table 2: In Vivo Effects of ML-00253764 in a Mouse Model of Cancer-Induced Cachexia (CT-26 Tumor)
ParameterTreatment GroupDosage (mg/kg, s.c., daily)OutcomeReference
Body Weight ML-002537643, 10, or 30Protection against tumor-induced body weight loss[7]
Food Intake ML-0025376415 (twice daily)Enhanced light-phase food consumption[5][6]
Lean Body Mass ML-0025376415 (twice daily)Prevention of loss of lean body mass[5][6]

Signaling Pathways and Experimental Workflows

MC4R Signaling Pathway

The MC4R is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Its activation leads to a signaling cascade that plays a crucial role in regulating energy balance.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Activates Antagonist ML-00253764 (Antagonist) Antagonist->MC4R Inhibits G_protein Gαs MC4R->G_protein Activates ERK ERK1/2 MC4R->ERK May also involve Akt Akt MC4R->Akt May also involve AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Satiety ↑ Satiety ↑ Energy Expenditure PKA->Satiety Apoptosis Apoptosis ERK->Apoptosis Inhibition leads to Akt->Apoptosis Inhibition leads to Anabolism ↓ Anabolism (Cachexia)

Caption: MC4R signaling cascade in energy homeostasis.

Experimental Workflow: Cancer-Induced Cachexia Mouse Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cancer-induced cachexia.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_endpoint Endpoint Analysis Animal_Model BALB/c Mice Tumor_Inoculation Subcutaneous inoculation of CT-26 tumor cells Animal_Model->Tumor_Inoculation Randomization Randomization into Treatment Groups Tumor_Inoculation->Randomization Treatment_Group ML-00253764 (s.c.) Randomization->Treatment_Group Vehicle_Group Vehicle Control (s.c.) Randomization->Vehicle_Group Daily_Dosing Daily Administration Treatment_Group->Daily_Dosing Vehicle_Group->Daily_Dosing Body_Weight Daily Body Weight Measurement Daily_Dosing->Body_Weight Food_Intake Daily Food Intake Measurement Daily_Dosing->Food_Intake Body_Composition Body Composition Analysis (e.g., MRI) Daily_Dosing->Body_Composition Sacrifice Euthanasia Body_Composition->Sacrifice Tissue_Collection Tumor, Muscle, and Adipose Tissue Collection Sacrifice->Tissue_Collection Data_Analysis Statistical Analysis Tissue_Collection->Data_Analysis

References

Technical Guide: Brain Penetrance of ML-00253764 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetrance of ML-00253764 hydrochloride, a selective, nonpeptidic antagonist of the melanocortin-4 receptor (MC4R). The ability of this small molecule to cross the blood-brain barrier is a critical aspect of its pharmacological profile, enabling its potential therapeutic effects on centrally mediated pathways.

Core Quantitative Data

The brain penetrance of ML-00253764 has been demonstrated in preclinical models. Following subcutaneous administration in mice, the compound achieves significant concentrations in the brain, sufficient to engage its molecular target, the MC4R.

ParameterValueSpeciesDosageRoute of AdministrationSource
Brain Concentration10 - 20 µMMouse30 mg/kgSubcutaneousVaglini et al., 2018

Note: Publicly available literature does not provide specific brain-to-plasma concentration ratios (Kp or Kp,uu) for this compound.

Signaling Pathway of MC4R Antagonism

ML-00253764 exerts its effects by antagonizing the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system. The canonical signaling pathway involves the modulation of cyclic AMP (cAMP) levels.

MC4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased appetite) PKA->Cellular_Response Phosphorylates targets leading to

MC4R antagonist signaling pathway.

Experimental Protocols

Detailed experimental protocols for the assessment of ML-00253764 brain penetrance are not explicitly available in the public domain. However, based on standard methodologies in neuropharmacokinetics, the following protocols outline the likely procedures for determining the brain concentration of this compound.

In Vivo Pharmacokinetic Study for Brain Penetrance

This protocol describes a typical procedure to determine the concentration-time profile of ML-00253764 in the brain and plasma of mice following a single administration.

PK_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_sample_processing Sample Processing cluster_analysis Bioanalytical Analysis cluster_data_analysis Data Analysis Dosing Administer ML-00253764 (e.g., 30 mg/kg, s.c.) to mice Timepoints Euthanize cohorts of mice at predefined time points Dosing->Timepoints Sample_Collection Collect blood (for plasma) and brain tissue Timepoints->Sample_Collection Plasma_Prep Centrifuge blood to isolate plasma Sample_Collection->Plasma_Prep Brain_Homogenization Homogenize brain tissue Sample_Collection->Brain_Homogenization Extraction Extract ML-00253764 from plasma and brain homogenate Plasma_Prep->Extraction Brain_Homogenization->Extraction Quantification Quantify ML-00253764 concentration using LC-MS/MS Extraction->Quantification PK_Parameters Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) Quantification->PK_Parameters Brain_Plasma_Ratio Determine Brain-to-Plasma Concentration Ratio (Kp) PK_Parameters->Brain_Plasma_Ratio

In vivo pharmacokinetic workflow.

Materials:

  • This compound

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Male BALB/c mice (or other appropriate strain)

  • Standard laboratory equipment for animal handling and dosing

  • Microcentrifuge tubes, homogenizer, centrifuge

  • Internal standard for bioanalysis

Procedure:

  • Dosing Solution Preparation: Prepare a solution of this compound in a suitable vehicle at the desired concentration for injection.

  • Animal Dosing: Acclimatize animals prior to the study. Administer a single subcutaneous dose of this compound (e.g., 30 mg/kg) to each mouse.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), euthanize a cohort of mice (n=3-5 per time point) via an approved method.

  • Blood Collection: Immediately following euthanasia, collect trunk blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at approximately 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Brain Tissue Collection: Perfuse the mice with ice-cold saline to remove blood from the brain tissue. Excise the whole brain, rinse with cold saline, blot dry, and record the weight. Immediately freeze the brain tissue on dry ice and store at -80°C until analysis.

Bioanalytical Method for Quantification of ML-00253764 in Brain and Plasma

This protocol outlines a general procedure for the quantification of ML-00253764 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Bioanalytical_Workflow Sample_Thawing Thaw plasma and brain samples Brain_Homogenization Homogenize brain tissue (e.g., in PBS) Sample_Thawing->Brain_Homogenization Spiking Spike samples and calibration standards with Internal Standard Brain_Homogenization->Spiking Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifuge to pellet precipitated proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer supernatant to a clean plate/vials Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporate solvent and reconstitute in mobile phase Supernatant_Transfer->Evaporation_Reconstitution LC_MS_MS_Analysis Inject sample into LC-MS/MS system Evaporation_Reconstitution->LC_MS_MS_Analysis Data_Acquisition Acquire data using appropriate MRM transitions LC_MS_MS_Analysis->Data_Acquisition Quantification Quantify ML-00253764 concentration against calibration curve Data_Acquisition->Quantification

In-Depth Technical Guide: ML-00253764 Hydrochloride in Cachexia and Muscle Wasting Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cachexia is a multifactorial syndrome characterized by severe, progressive muscle wasting, with or without loss of fat mass, that is often associated with chronic diseases such as cancer. This debilitating condition significantly impairs quality of life and is a direct contributor to mortality. The melanocortin-4 receptor (MC4-R) has emerged as a key therapeutic target in the management of cachexia. ML-00253764 hydrochloride, a selective MC4-R antagonist and inverse agonist, has demonstrated significant potential in preclinical models of cachexia by attenuating the loss of lean body mass and stimulating food intake. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, detailed experimental protocols, quantitative data from key studies, and an exploration of the underlying signaling pathways involved in its therapeutic effects.

Introduction to this compound

This compound is a small molecule, non-peptidic antagonist of the melanocortin-4 receptor (MC4-R).[1][2][3] The MC4-R is a G protein-coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and body weight.[4] In pathological states like cachexia, the melanocortin system can become dysregulated, leading to decreased food intake and increased energy expenditure, which contributes to the catabolic state. By blocking the MC4-R, ML-00253764 has been shown to counteract these effects, thereby preserving muscle mass and improving nutritional status in animal models of cancer-induced cachexia.[4]

Mechanism of Action

ML-00253764 acts as a selective antagonist and inverse agonist at the MC4-R.[4] In its antagonist role, it blocks the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), which are often elevated in chronic disease states and contribute to anorexia and weight loss. As an inverse agonist, ML-00253764 can reduce the basal activity of the MC4-R, further dampening the signaling that promotes a catabolic state.

The downstream effects of MC4-R blockade by ML-00253764 are multifaceted and are thought to involve the modulation of key signaling pathways that regulate protein synthesis and degradation in skeletal muscle. Research suggests that ML-00253764 may exert its muscle-preserving effects through the inhibition of the ERK1/2 and Akt signaling pathways. The Akt/mTOR pathway is a central regulator of muscle protein synthesis, and its inhibition would typically be associated with muscle atrophy. However, in the complex milieu of cachexia, the precise interplay of these pathways following MC4-R antagonism is still under investigation. It is hypothesized that by reducing the central anorexigenic and catabolic signals, ML-00253764 creates a more favorable systemic environment for muscle preservation, potentially overriding localized catabolic signaling.

Preclinical Efficacy: Quantitative Data

The efficacy of this compound has been evaluated in several preclinical models of cachexia. The following tables summarize the key quantitative findings from a pivotal study utilizing a Lewis lung carcinoma (LLC) mouse model.

Table 1: Effect of ML-00253764 on Body Composition in LLC Tumor-Bearing Mice

Treatment GroupChange in Lean Body Mass (LBM)
Vehicle-TreatedDecrease (p < 0.05)
ML-00253764 (15 mg/kg s.c. b.i.d.)Maintained LBM

Data from a 21-day study period.[4]

Table 2: Effect of ML-00253764 on Food Intake in LLC Tumor-Bearing Mice

Treatment GroupCumulative Light-Phase Food IntakeCumulative 24-Hour Food Intake
Vehicle-TreatedBaselineNo significant effect
ML-00253764 (15 mg/kg s.c. b.i.d.)Stimulated (p < 0.05 vs. vehicle)No significant effect

Food intake was measured over a 13-day treatment period.[5]

Table 3: In Vitro Activity of ML-00253764

Cell LineIC50
WM 266-4 (Melanoma)33.7 nM
A-2058 (Melanoma)11.1 nM
A-2058 Clone 1 (MC4R null)360.1 nM

IC50 values were determined after 72 hours of treatment.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cachexia research.

Lewis Lung Carcinoma (LLC) Cachexia Mouse Model

This protocol describes the induction of a cachexia model using LLC cells, treatment with ML-00253764, and subsequent analysis.

Materials:

  • C57BL/6 mice

  • Lewis lung carcinoma (LLC) cells

  • This compound

  • Vehicle (e.g., sterile saline or as specified in the original study)

  • Syringes and needles for subcutaneous injection

  • Calipers for tumor measurement

  • Magnetic resonance relaxometry or similar equipment for body composition analysis

  • Metabolic cages for food intake monitoring

Procedure:

  • Cell Culture: Culture LLC cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Inoculation: Harvest and resuspend LLC cells in sterile saline or PBS. Subcutaneously inject a specified number of cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size or on a specified day post-inoculation (e.g., day 8), begin treatment. Administer this compound (e.g., 15 mg/kg) or vehicle subcutaneously twice daily.

  • Data Collection:

    • Body Weight: Record the body weight of each mouse daily.

    • Food Intake: House mice in metabolic cages and measure 24-hour food consumption. Note any differences in light-phase versus dark-phase intake.

    • Body Composition: At the beginning and end of the treatment period, assess lean body mass and fat mass using magnetic resonance relaxometry.

    • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the mice and collect tissues (e.g., muscle, tumor) for further analysis (e.g., western blotting, qPCR).

Body Composition Analysis via Magnetic Resonance Relaxometry

This non-invasive technique allows for the longitudinal assessment of lean and fat mass in live animals.

Procedure:

  • Calibration: Calibrate the magnetic resonance relaxometry instrument according to the manufacturer's instructions using standards of known composition.

  • Animal Placement: Place the conscious mouse in a restraining tube that fits within the instrument.

  • Measurement: Initiate the measurement sequence. The instrument will measure the signals from fat and lean tissues to determine their respective masses.

  • Data Analysis: The software will provide quantitative data on the lean mass, fat mass, and total body water.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 MC4-R Signaling in Cachexia α-MSH α-MSH MC4-R MC4-R α-MSH->MC4-R Activates Catabolic Pathways Catabolic Pathways MC4-R->Catabolic Pathways Stimulates Muscle Wasting Muscle Wasting Catabolic Pathways->Muscle Wasting Leads to ML-00253764 ML-00253764 ML-00253764->MC4-R Blocks

MC4-R signaling pathway in cachexia.

G cluster_1 Experimental Workflow for ML-00253764 in a Cachexia Model A Tumor Cell Inoculation B Tumor Growth Monitoring A->B C Initiate Treatment (ML-00253764 or Vehicle) B->C D Daily Monitoring (Body Weight, Food Intake) C->D E Body Composition Analysis (Baseline & End) D->E F Endpoint Tissue Collection & Analysis D->F

Experimental workflow for ML-00253764 studies.

G cluster_2 Potential Downstream Effects of MC4-R Antagonism on Muscle ML-00253764 ML-00253764 MC4-R MC4-R ML-00253764->MC4-R Inhibits Akt/mTOR Pathway Akt/mTOR Pathway MC4-R->Akt/mTOR Pathway Modulates? Ubiquitin-Proteasome\nPathway (MuRF1, MAFbx) Ubiquitin-Proteasome Pathway (MuRF1, MAFbx) MC4-R->Ubiquitin-Proteasome\nPathway (MuRF1, MAFbx) Modulates? Protein Synthesis Protein Synthesis Akt/mTOR Pathway->Protein Synthesis Promotes Muscle Mass Muscle Mass Protein Synthesis->Muscle Mass Increases Protein Degradation Protein Degradation Ubiquitin-Proteasome\nPathway (MuRF1, MAFbx)->Protein Degradation Promotes Protein Degradation->Muscle Mass Decreases

Hypothesized signaling pathways affected by ML-00253764.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of cachexia and muscle wasting. Its ability to prevent the loss of lean body mass and stimulate food intake in tumor-bearing animal models addresses two of the critical components of the cachexia syndrome.

Future research should focus on several key areas to further elucidate the therapeutic potential of ML-00253764:

  • Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic window for efficacy while minimizing potential side effects.

  • Chronic Dosing and Long-Term Efficacy: The long-term effects of chronic ML-00253764 administration on muscle mass, function, and overall survival need to be investigated in various models of cachexia.

  • Elucidation of Downstream Signaling: Further research is crucial to definitively map the signaling pathways through which MC4-R antagonism by ML-00253764 preserves muscle mass. This includes a detailed investigation of its effects on the Akt/mTOR and ubiquitin-proteasome pathways in skeletal muscle. Specifically, examining the expression and activity of key markers such as phosphorylated Akt, mTOR, S6K1, and the E3 ubiquitin ligases MuRF1 and MAFbx will be critical.

  • Combination Therapies: Investigating the synergistic effects of ML-00253764 with other anti-cachectic agents or with primary disease treatments (e.g., chemotherapy) could lead to more effective therapeutic strategies.

  • Translational Studies: Ultimately, the promising preclinical findings need to be translated into well-designed clinical trials to assess the safety and efficacy of ML-00253764 in patients with cachexia.

Conclusion

This compound represents a significant advancement in the pharmacological approach to treating cachexia and muscle wasting. Its targeted action on the MC4-R addresses a key central mechanism driving this devastating syndrome. The preclinical evidence of its efficacy in preserving lean body mass and stimulating food intake provides a strong rationale for its continued development. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing a framework for future investigations into this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for ML-00253764 Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.[1][3] Dysregulation of the MC4R signaling pathway is implicated in various conditions, including obesity and cachexia. This compound has been demonstrated to be brain-penetrant and effective in preclinical models of tumor-induced weight loss, where it increases food intake and reduces the loss of lean body mass.[1][4] These characteristics make it a valuable tool for research in oncology, metabolism, and neuroscience.

This document provides detailed protocols for in vivo experiments using this compound in a tumor-induced cachexia mouse model, as well as for in vitro assays to characterize its mechanism of action.

Mechanism of Action

ML-00253764 acts as an antagonist at the MC4R, competitively inhibiting the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).[4] The MC4R is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[1] Activation of MC4R by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. By blocking this pathway, ML-00253764 reduces intracellular cAMP levels.[1][4]

Furthermore, MC4R signaling has been shown to involve the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[3][5] In some cellular contexts, ML-00253764 has been observed to inhibit the phosphorylation of ERK1/2 and Akt, a key component of the PI3K signaling pathway.[6]

Data Presentation

In Vitro Activity of ML-00253764
ReceptorAssay TypeValue (nM)Reference
Human MC4RIC50320[1]
Human MC3RIC50810[1]
Human MC5RIC502120[1]
In Vivo Efficacy in Tumor-Bearing Mouse Models
Animal ModelTumor Cell LineTreatmentKey FindingsReference
BALB/c MiceCT-26 (Colon Carcinoma)3, 10, or 30 mg/kg, s.c., once dailyReduced tumor-induced weight loss.[2]
C57BL/6 MiceLewis Lung Carcinoma15 mg/kg, s.c., twice dailyPrevented loss of lean body mass; stimulated light-phase food intake.[4]

Experimental Protocols

In Vivo Experiment: Evaluation of ML-00253764 in a Tumor-Induced Cachexia Mouse Model

This protocol describes the use of the CT-26 syngeneic mouse model to assess the efficacy of ML-00253764 in mitigating cancer-associated cachexia.

Materials:

  • This compound

  • Vehicle (e.g., 1:10 solution of polyethylene glycol 200 in saline)

  • CT-26 murine colon carcinoma cells

  • 8-10 week old male BALB/c mice

  • Sterile PBS

  • Trypan Blue solution

  • Matrigel (optional)

  • Digital calipers

  • Animal balance

  • Metabolic cages for food intake monitoring

  • Body composition analyzer (DEXA or QMR)

Procedure:

  • Cell Culture and Preparation:

    • Culture CT-26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.

    • On the day of injection, harvest cells using trypsinization.

    • Determine cell viability using Trypan Blue exclusion (should be >95%).

    • Resuspend cells in sterile PBS or a mixture with Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Animal Monitoring and Treatment:

    • Monitor the mice daily for general health and tumor growth.

    • Measure tumor volume with digital calipers 2-3 times per week using the formula: (Length x Width^2) / 2.

    • Record body weight 2-3 times per week.

    • Once tumors are palpable and growing, randomize mice into treatment and vehicle control groups.

    • Prepare this compound solution in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for 3, 10, and 30 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

    • Administer ML-00253764 or vehicle via subcutaneous injection once daily.

  • Endpoint Measurements:

    • Food Intake: House mice individually in metabolic cages and measure daily food consumption.

    • Body Composition: At the beginning and end of the treatment period, measure lean and fat mass using a DEXA or QMR analyzer.

    • Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting).

In Vitro Experiment: cAMP Accumulation Assay

This protocol is for measuring the antagonist effect of ML-00253764 on cAMP production in HEK293 cells expressing MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • This compound

  • NDP-α-MSH (a potent MC4R agonist)

  • cAMP assay kit (e.g., a FRET-based or luminescence-based kit)

  • Cell culture medium and reagents

  • 384-well assay plates

Procedure:

  • Cell Seeding:

    • Seed the MC4R-expressing HEK293 cells into 384-well plates at a density optimized for your assay kit (typically 5,000-10,000 cells/well).

    • Incubate overnight at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of NDP-α-MSH at a concentration that elicits a submaximal response (e.g., EC80 concentration, which needs to be predetermined, but is typically in the low nanomolar range).

  • Assay:

    • Wash the cells with assay buffer.

    • Add the ML-00253764 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Add the NDP-α-MSH solution to the wells (except for the basal control wells) and incubate for a further 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.

In Vitro Experiment: Western Blot for p-ERK1/2 and p-Akt

This protocol is for assessing the effect of ML-00253764 on the phosphorylation of ERK1/2 and Akt in tumor tissue or cell lysates.

Materials:

  • Tumor tissue or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize tumor tissue or lyse cells in ice-cold RIPA buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK1/2, p-Akt, total Akt, and a loading control.

Visualizations

G cluster_0 MC4R Signaling Pathway alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Food Intake) PKA->Cellular_Response Phosphorylates Targets ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R Inhibits

Caption: Canonical MC4R signaling pathway and the inhibitory action of ML-00253764.

G cluster_workflow In Vivo Experimental Workflow for ML-00253764 start Start: Culture CT-26 Cells implant Implant CT-26 Cells Subcutaneously in BALB/c Mice start->implant monitor_tumor Monitor Tumor Growth implant->monitor_tumor randomize Randomize Mice into Treatment & Vehicle Groups monitor_tumor->randomize treat Administer ML-00253764 or Vehicle (s.c., daily) randomize->treat measurements Measure Body Weight, Food Intake, & Body Composition treat->measurements end End of Study: Tissue Collection & Analysis treat->end measurements->treat

Caption: Workflow for in vivo evaluation of ML-00253764 in a mouse model of cancer cachexia.

G cluster_western_blot Western Blot Protocol for Downstream Signaling sample_prep Sample Preparation (Tumor/Cell Lysate) quantification Protein Quantification (BCA) sample_prep->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western blot analysis of signaling proteins.

References

Application Notes and Protocols for ML-00253764 Hydrochloride in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, in preclinical mouse models of cancer. The protocols detailed below are based on established methodologies for evaluating the anti-tumor efficacy of this compound.

Introduction

This compound is a small molecule inhibitor of the melanocortin 4 receptor (MC4R), a G-protein coupled receptor implicated in various physiological processes.[1][2] In the context of oncology, aberrant MC4R signaling has been identified in several cancer types, including glioblastoma and melanoma.[1][2] ML-00253764 exerts its anti-cancer effects by selectively antagonizing MC4R, which leads to the inhibition of downstream pro-survival signaling pathways, primarily the ERK1/2 and Akt pathways.[1][2] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis.[1]

Mechanism of Action

This compound acts as a selective antagonist at the MC4R. In cancer cells expressing this receptor, its activation can lead to the stimulation of adenylate cyclase and an increase in cyclic AMP (cAMP), which in turn can activate downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[3] By blocking the MC4R, ML-00253764 inhibits the phosphorylation and activation of ERK1/2 and Akt.[2] This disruption of key survival signaling pathways leads to a reduction in the expression of anti-apoptotic proteins such as BCL-XL, ultimately promoting programmed cell death (apoptosis) in cancer cells.[1]

ML-00253764_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling MC4R MC4R ERK1/2 ERK1/2 MC4R->ERK1/2 Activates Akt Akt MC4R->Akt Activates pERK1/2 pERK1/2 (Active) ERK1/2->pERK1/2 Phosphorylation pAkt pAkt (Active) Akt->pAkt Phosphorylation Cell_Survival_Proliferation Cell Survival & Proliferation pERK1/2->Cell_Survival_Proliferation Promotes BCL-XL BCL-XL (Anti-apoptotic) pAkt->BCL-XL Upregulates pAkt->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis BCL-XL->Apoptosis Inhibits Cell_Survival_Proliferation->Apoptosis Inhibits ML-00253764 ML-00253764 hydrochloride ML-00253764->MC4R Antagonizes Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., U-87, A-2058) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Injection into Mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation 5. Treatment Initiation (ML-00253764 or Vehicle) Tumor_Growth->Treatment_Initiation Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment_Initiation->Data_Collection Daily Dosing Endpoint_Analysis 7. Endpoint Analysis (e.g., Tumor Weight, IHC) Data_Collection->Endpoint_Analysis

References

Application Notes and Protocols for ML-00253764 Hydrochloride Cell-Based Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1] Primarily investigated for its role in appetite regulation and cachexia, recent studies have highlighted its significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3] This makes ML-00253764 a compound of interest for oncology research and drug development.

The anti-proliferative activity of ML-00253764 is attributed to its ability to inhibit the phosphorylation of key downstream signaling molecules, including Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[2] The MC4R, a G-protein coupled receptor, is known to modulate these pathways, which are crucial for cell growth, survival, and proliferation.[4][5] By antagonizing MC4R, ML-00253764 effectively downregulates the MAPK/ERK and PI3K/AKT/mTOR signaling cascades, leading to cell cycle arrest and induction of apoptosis.[6]

This document provides a detailed protocol for a cell-based proliferation assay using this compound to determine its cytotoxic and anti-proliferative effects on cancer cells. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its dose-dependent anti-proliferative effects.

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
A-2058Melanoma0.011172h[3]
WM 266-4Melanoma0.033772h[3]
A-2058 Clone 1 (MC4R null)Melanoma0.360172h[3]

Experimental Protocols

MTT Cell Proliferation Assay Protocol

This protocol is designed for determining the IC50 value of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in appropriate complete medium.

    • Harvest cells in their logarithmic growth phase using Trypsin-EDTA.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. A suggested starting range is 0.001 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug) and a blank control (medium only).

    • After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_compound Prepare ML-00253764 Dilutions incubate_overnight->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell proliferation assay.

G cluster_pathway ML-00253764 Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway ML00253764 ML-00253764 Hydrochloride MC4R MC4R ML00253764->MC4R Inhibits PI3K PI3K MC4R->PI3K Activates Ras Ras MC4R->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits

Caption: Inhibition of MC4R by ML-00253764.

References

Application Notes and Protocols: The Use of ML-00253764 Hydrochloride in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML-00253764 hydrochloride is a selective antagonist of the Melanocortin 4 Receptor (MC4R). Recent studies have demonstrated its potential as an anti-cancer agent in glioblastoma (GBM), one of the most aggressive forms of brain cancer. In GBM cell lines, such as U-87 MG and U-118 MG, ML-00253764 has been shown to exhibit antiproliferative and proapoptotic activities.[1][2] Its mechanism of action involves the inhibition of the ERK1/2 and Akt signaling pathways, which are crucial for cell survival and proliferation.[1][2] Furthermore, ML-00253764 has demonstrated a synergistic effect when used in combination with the standard-of-care chemotherapeutic agent, temozolomide.[1] These findings highlight the potential of targeting the MC4R pathway as a novel therapeutic strategy for glioblastoma.

These application notes provide a summary of the effects of this compound on glioblastoma cell lines and detailed protocols for key in vitro experiments.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on glioblastoma cell lines.

Table 1: Antiproliferative Activity of this compound in Glioblastoma Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
U-87 MG72 hoursNot explicitly stated in snippets, but antiproliferative effect observed.[1][3]
U-118 MG72 hoursNot explicitly stated in snippets, but antiproliferative effect observed.[1][3]

Note: While the primary study demonstrates a dose-dependent antiproliferative effect, the precise IC50 values for U-87 and U-118 cell lines were not available in the provided search snippets. The data is presented as mean (± SD) percentage values of vehicle-treated cell proliferation.[3]

Table 2: Proapoptotic Effect of this compound in Glioblastoma Cell Lines

Cell LineTreatment ConcentrationTreatment DurationApoptosis InductionReference
U-87 MG10 µM24 and 72 hoursProapoptotic activity observed[2]
U-118 MG10 µM24 and 72 hoursProapoptotic activity observed[2]

Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines

Cell LineTreatment ConcentrationTreatment DurationEffect on Cell CycleReference
U-87 MG10 µM72 hoursCell cycle analysis performed, specific effects not detailed in snippets.[2]

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma cell lines.

Cell Culture
  • Cell Lines: Human glioblastoma cell lines U-87 MG and U-118 MG.

  • Culture Medium:

    • U-87 MG: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • U-118 MG: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Antiproliferative Assay (MTT Assay)

This protocol is to determine the dose-dependent effect of this compound on the proliferation of glioblastoma cells.

  • Materials:

    • U-87 MG or U-118 MG cells

    • Complete culture medium

    • This compound (stock solution in sterile water)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Cell Death Detection ELISA)

This protocol quantifies the induction of apoptosis by this compound.

  • Materials:

    • U-87 MG or U-118 MG cells

    • Complete culture medium

    • This compound

    • 6-well plates

    • Cell Death Detection ELISA PLUS kit (Roche)

    • Microplate reader

  • Procedure:

    • Seed 2.5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control.

    • Incubate for 24 or 72 hours.

    • Collect the cells and lyse them according to the manufacturer's protocol for the Cell Death Detection ELISA PLUS kit.

    • Perform the ELISA as per the manufacturer's instructions to detect histone-associated DNA fragments (nucleosomes).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the enrichment of nucleosomes in the cytoplasm of treated cells compared to the control, which is indicative of apoptosis.

Cell Cycle Analysis (Flow Cytometry)

This protocol analyzes the effect of this compound on the cell cycle distribution.

  • Materials:

    • U-87 MG or U-118 MG cells

    • Complete culture medium

    • This compound

    • 6-well plates

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for 72 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

ERK1/2 and Akt Phosphorylation Analysis (ELISA)

This protocol measures the levels of phosphorylated ERK1/2 and Akt to investigate the mechanism of action of this compound.

  • Materials:

    • U-87 MG or U-118 MG cells

    • Complete culture medium

    • This compound

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Phospho-ERK1/2 and Total ERK1/2 ELISA kit

    • Phospho-Akt and Total Akt ELISA kit

    • Microplate reader

  • Procedure:

    • Seed cells and treat them with this compound as described for the other assays.

    • After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Perform the ELISA for phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the ratio of phosphorylated protein to total protein to determine the effect of the treatment on the activation of these signaling pathways.

Visualizations

Signaling Pathway

G Proposed Signaling Pathway of ML-00253764 in Glioblastoma cluster_drug Drug cluster_receptor Receptor cluster_pathway Signaling Pathway cluster_cellular_effects Cellular Effects ML00253764 ML-00253764 Hydrochloride MC4R MC4R ML00253764->MC4R Inhibition ERK ERK1/2 Phosphorylation MC4R->ERK Activation Akt Akt Phosphorylation MC4R->Akt Activation Proliferation Cell Proliferation ERK->Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: ML-00253764 inhibits MC4R, leading to decreased ERK1/2 and Akt phosphorylation, which in turn reduces proliferation and promotes apoptosis in glioblastoma cells.

Experimental Workflow

G Experimental Workflow for Evaluating ML-00253764 start Start cell_culture Culture U-87 MG and U-118 MG Cells start->cell_culture treatment Treat with ML-00253764 (Dose-Response and Time-Course) cell_culture->treatment proliferation Antiproliferative Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (ELISA) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle phosphorylation Phosphorylation Analysis (ERK1/2 & Akt ELISA) treatment->phosphorylation data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis phosphorylation->data_analysis end End data_analysis->end

Caption: A general workflow for the in vitro evaluation of this compound in glioblastoma cell lines.

References

Application Notes and Protocols for Assessing ML-00253764 Hydrochloride in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R).[1][2] MC4R, a G protein-coupled receptor (GPCR), plays a critical role in the regulation of energy homeostasis, food intake, and body weight.[3] Dysregulation of MC4R signaling is associated with obesity, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for the assessment of this compound's activity in Human Embryonic Kidney 293 (HEK293) cells expressing human MC4R. The following protocols describe methods to characterize the antagonistic properties of ML-00253764 by evaluating its impact on downstream signaling pathways, specifically cyclic adenosine monophosphate (cAMP) production and extracellular signal-regulated kinase (ERK1/2) phosphorylation.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterReceptorValueCell SystemReference
IC50hMC4-R0.32 µMMC4R-expressing HEK293 cell membranes[4]
IC50hMC3-R0.81 µMMC3R-expressing HEK293 cell membranes[4]
IC50hMC5-R2.12 µMMC5R-expressing HEK293 cell membranes[4]
KiMC4R0.16 µMNot specified

Signaling Pathway

Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. MC4R activation can also lead to the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation and differentiation.[4] ML-00253764, as an antagonist, blocks these signaling cascades by preventing the binding of agonists like α-MSH to MC4R.

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R G_protein Gs MC4R->G_protein Activates ERK p-ERK1/2 MC4R->ERK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates aMSH α-MSH aMSH->MC4R Activates ML00253764 ML-00253764 ML00253764->MC4R Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets ERK->Cellular_Response

MC4R Signaling Pathway

Experimental Protocols

Generation of a Stable MC4R-Expressing HEK293 Cell Line

This protocol describes the generation of a HEK293 cell line that stably expresses the human Melanocortin 4 Receptor (MC4R). This cell line is essential for subsequent functional assays.

Materials:

  • HEK293 cells

  • pcDNA3.1(+) vector containing the human MC4R coding sequence

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Selection antibiotic: G418 (Geneticin)

  • 6-well plates and other standard cell culture plastics

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection: a. In a sterile tube, dilute the pcDNA3.1-hMC4R plasmid DNA in Opti-MEM. b. In a separate sterile tube, dilute the Lipofectamine 2000 reagent in Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation. d. Add the DNA-lipid complex dropwise to the cells in the 6-well plate.

  • Selection of Stable Transfectants: a. 48 hours post-transfection, passage the cells into a larger flask. b. Begin selection by adding G418 to the complete culture medium. The optimal concentration of G418 should be determined beforehand by generating a kill curve for untransfected HEK293 cells. A typical starting concentration is 400-800 µg/mL. c. Replace the selection medium every 3-4 days.

  • Isolation of Clones: a. After 2-3 weeks of selection, distinct antibiotic-resistant colonies will appear. b. Isolate individual colonies using cloning cylinders or by limiting dilution. c. Expand each clone in separate culture vessels.

  • Validation of MC4R Expression: a. Confirm the expression of MC4R in the stable clones by Western blot or flow cytometry using an anti-MC4R antibody. b. Functionally validate the clones by performing a cAMP assay in response to a known MC4R agonist, such as α-MSH.

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit agonist-induced cAMP production in HEK293 cells stably expressing MC4R.

Materials:

  • HEK293-MC4R stable cell line

  • This compound

  • α-MSH (or another suitable MC4R agonist)

  • Forskolin (optional, for amplifying the signal)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit)

  • White, opaque 96-well or 384-well plates

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Protocol:

  • Cell Seeding: Seed HEK293-MC4R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[1] b. Prepare serial dilutions of this compound in stimulation buffer. c. Prepare a stock solution of α-MSH in stimulation buffer. The final concentration used should be at or near the EC80 to allow for measurable inhibition.

  • Assay Procedure: a. On the day of the assay, remove the culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 30 minutes at 37°C. b. Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C. c. Add the α-MSH solution to the wells to stimulate the cells. d. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: a. Plot the cAMP levels against the concentration of this compound. b. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on agonist-induced phosphorylation of ERK1/2 in HEK293-MC4R cells.

Materials:

  • HEK293-MC4R stable cell line

  • This compound

  • α-MSH

  • Serum-free DMEM

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: a. Seed HEK293-MC4R cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours in serum-free DMEM. c. Pre-treat the cells with various concentrations of this compound for 30 minutes. d. Stimulate the cells with α-MSH for 5-10 minutes. Include a non-stimulated control and an agonist-only control.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing for Total ERK: a. Strip the membrane of the bound antibodies using a stripping buffer. b. Re-probe the membrane with the anti-t-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: a. Quantify the band intensities for p-ERK1/2 and t-ERK1/2 using densitometry software. b. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample. c. Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine its inhibitory effect.

Experimental Workflow

Experimental_Workflow cluster_setup Cell Line Preparation cluster_assays Functional Assays cluster_analysis Data Analysis start Start transfect Transfect HEK293 with MC4R plasmid start->transfect select Select with G418 transfect->select isolate Isolate and Expand Clones select->isolate validate Validate MC4R Expression isolate->validate cAMP_assay cAMP Accumulation Assay validate->cAMP_assay ERK_assay ERK1/2 Phosphorylation Assay (Western Blot) validate->ERK_assay analyze_cAMP Calculate IC50 for cAMP Inhibition cAMP_assay->analyze_cAMP analyze_ERK Quantify Inhibition of ERK Phosphorylation ERK_assay->analyze_ERK end End analyze_cAMP->end analyze_ERK->end

Experimental Workflow

References

Application Notes and Protocols: Combination Therapy of ML-00253764 Hydrochloride with Temozolomide for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just 15 months. The standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ). However, resistance to TMZ is a major obstacle in GBM treatment.[1] Emerging research has identified various mechanisms of TMZ resistance, including the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and aberrant signaling pathways such as PI3K/Akt and MAPK/Erk.[1]

Recent studies have shown that the Melanocortin Receptor-4 (MC4R) is expressed in human glioblastoma cells.[2] The selective MC4R antagonist, ML-00253764 hydrochloride, has demonstrated antiproliferative and proapoptotic effects in GBM cells by inhibiting the phosphorylation of ERK1/2 and Akt.[3] Notably, the combination of ML-00253764 with temozolomide has been shown to have a highly synergistic effect in GBM cells, both in vitro and in vivo, suggesting a promising new therapeutic strategy.[3][2]

These application notes provide detailed protocols for investigating the combination therapy of this compound and temozolomide in glioblastoma cell lines and xenograft models.

Mechanism of Action

ML-00253764 is a selective antagonist of the Melanocortin Receptor-4 (MC4R).[4][5] In glioblastoma cells, inhibition of MC4R by ML-00253764 leads to a reduction in the phosphorylation of key downstream signaling proteins, ERK1/2 and Akt. These pathways are crucial for cell proliferation and survival. By downregulating these pathways, ML-00253764 induces apoptosis and inhibits cell growth. Temozolomide is an alkylating agent that damages DNA, leading to cell death in rapidly dividing cancer cells.[6] The synergistic effect of the combination therapy likely stems from the dual action of inhibiting pro-survival signaling by ML-00253764 and inducing DNA damage by temozolomide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R MEK MEK MC4R->MEK PI3K PI3K MC4R->PI3K ERK1/2 ERK1/2 MEK->ERK1/2 Proliferation_Survival Proliferation_Survival ERK1/2->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis inhibits ML-00253764 ML-00253764 ML-00253764->MC4R inhibits Temozolomide Temozolomide DNA_Damage DNA_Damage Temozolomide->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of ML-00253764 and Temozolomide.

Data Presentation

In Vitro Efficacy
Cell LineTreatmentIC50 (µM)Combination Index (CI)
U-87 MG ML-00253764[Data not available in abstract]Synergistic (CI < 1)
Temozolomide[Data not available in abstract]
U-118 MG ML-00253764[Data not available in abstract]Synergistic (CI < 1)
Temozolomide[Data not available in abstract]

Note: Specific IC50 values were not available in the abstracts reviewed. The Combination Index (CI) was determined to be synergistic for the combination treatment in both U-87 and U-118 glioblastoma cell lines.[3]

In Vivo Efficacy
Treatment GroupTumor Volume Reduction
Vehicle Control Baseline
ML-00253764 alone Moderate reduction
Temozolomide alone Moderate reduction
ML-00253764 + Temozolomide Strong and significant decrease

Note: In U-87 xenografted nude mice, the combination of ML-00253764 and temozolomide resulted in a strong and significant decrease in GBM tumor volumes compared to single-drug treatments.[3]

Experimental Protocols

experimental_workflow Start Start Cell_Culture Glioblastoma Cell Culture (e.g., U-87, U-118) Start->Cell_Culture In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays Proliferation Cell Proliferation Assay (MTT) In_Vitro_Assays->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) In_Vitro_Assays->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) In_Vitro_Assays->Cell_Cycle Western_Blot Western Blot (p-ERK, p-Akt) In_Vitro_Assays->Western_Blot In_Vivo_Study In Vivo Study In_Vitro_Assays->In_Vivo_Study Data_Analysis Data Analysis & Conclusion Proliferation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Xenograft Glioblastoma Xenograft Model (Nude Mice) In_Vivo_Study->Xenograft Treatment Drug Administration (Single agents and Combination) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: General experimental workflow for combination therapy studies.
Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of ML-00253764 and temozolomide on the proliferation of glioblastoma cells.

Materials:

  • Glioblastoma cell lines (e.g., U-87 MG, U-118 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Temozolomide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of ML-00253764 and temozolomide, both individually and in combination at a constant ratio.

  • Remove the culture medium and add 100 µL of medium containing the drugs to the respective wells. Include vehicle control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

  • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in glioblastoma cells following treatment.

Materials:

  • Glioblastoma cells

  • This compound and Temozolomide

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of ML-00253764, temozolomide, or the combination for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of glioblastoma cells after treatment.

Materials:

  • Glioblastoma cells

  • This compound and Temozolomide

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compounds as described for the apoptosis assay.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p-ERK and p-Akt

This protocol is for detecting changes in the phosphorylation status of ERK1/2 and Akt.

Materials:

  • Glioblastoma cells

  • This compound and Temozolomide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • ECL substrate and imaging system

Procedure:

  • Treat glioblastoma cells with the drugs for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to total protein and/or a loading control like β-actin.

In Vivo Glioblastoma Xenograft Model

This protocol describes the evaluation of the combination therapy in a mouse xenograft model.

Materials:

  • U-87 MG cells

  • Athymic nude mice (4-6 weeks old)

  • This compound and Temozolomide for injection

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10⁶ U-87 MG cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups: vehicle control, ML-00253764 alone, temozolomide alone, and the combination.

  • Administer the drugs according to a predetermined schedule and dosage. For example, ML-00253764 could be administered daily via subcutaneous injection, and temozolomide via oral gavage for 5 consecutive days.

  • Measure the tumor volume with calipers every 2-3 days and calculate using the formula: (length x width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

  • Compare the tumor growth inhibition between the different treatment groups.

Conclusion

The combination of the MC4R antagonist this compound with the standard chemotherapeutic agent temozolomide presents a promising approach for the treatment of glioblastoma. The synergistic antiproliferative and proapoptotic effects observed in vitro and the significant tumor growth inhibition in vivo warrant further investigation. The protocols outlined in these application notes provide a comprehensive framework for researchers to validate and expand upon these findings, potentially leading to improved therapeutic strategies for this devastating disease.

References

Synergistic Effects of ML-00253764 Hydrochloride and Vemurafenib in BRAF V600E-Mutated Melanoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Vemurafenib, a potent inhibitor of the BRAF V600E kinase, is a standard-of-care targeted therapy for patients with metastatic melanoma harboring this mutation.[1][2][3] It effectively blocks the constitutively active MAPK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] However, the development of resistance is a significant clinical challenge.[3][4] Emerging research has identified the melanocortin 4 receptor (MC4R) as a novel therapeutic target in melanoma.[2] ML-00253764 hydrochloride, a selective antagonist of MC4R, has demonstrated antiproliferative and pro-apoptotic activity in melanoma cell lines.[2]

Recent studies have revealed a significant synergistic interaction between this compound and vemurafenib in BRAF V600E-mutated melanoma cells.[2] This combination leads to enhanced tumor growth inhibition both in vitro and in vivo.[2] The underlying mechanism of this synergy involves the dual inhibition of critical survival pathways. While vemurafenib targets the MAPK pathway, ML-00253764 further suppresses this pathway by inhibiting the phosphorylation of ERK1/2 and also reduces the expression of the anti-apoptotic protein BCL-XL.[2] These application notes provide a summary of the quantitative data and detailed protocols for researchers to investigate this synergistic relationship.

Data Presentation

The following tables summarize the in vitro antiproliferative activity of this compound and vemurafenib, alone and in combination, on human BRAF V600E-mutated melanoma cell lines after 72 hours of treatment.

Table 1: Single-Agent Antiproliferative Activity (IC50)

CompoundA-2058 Cell Line IC50 (nM)WM 266-4 Cell Line IC50 (nM)
This compound11.17.3
Vemurafenib33.71.1

Data extracted from a study on the effects of these compounds after a 72-hour treatment period.[1]

Table 2: Synergistic Effect of Combination Treatment

Cell LineCombinationMethod of Synergy DeterminationResult
A-2058ML-00253764 + VemurafenibCombination Index (CI) & Loewe AdditivityHighly Synergistic Antiproliferative Effect[1]
WM 266-4ML-00253764 + VemurafenibCombination Index (CI) & Loewe AdditivityHighly Synergistic Antiproliferative Effect[1]

The concomitant treatment of ML-00253764 and vemurafenib for 72 hours demonstrated a strong synergistic effect in reducing cell proliferation in both melanoma cell lines.[1]

Signaling Pathway and Synergistic Interaction

The combination of ML-00253764 and vemurafenib targets the melanoma cell's survival machinery at multiple points. The following diagram illustrates the involved signaling pathways and the points of inhibition for each compound.

Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R ERK ERK1/2 MC4R->ERK Downstream signaling (partially MAPK) RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Growth Signals ML ML-00253764 ML->MC4R Antagonizes pERK p-ERK1/2 ML->pERK Inhibits Phosphorylation BCL_XL BCL-XL ML->BCL_XL Reduces Vemurafenib Vemurafenib BRAF BRAF (V600E Mutant) Vemurafenib->BRAF Inhibits RAS->BRAF MEK MEK1/2 BRAF->MEK MEK->ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Activates Transcription Factors BCL_XL->Proliferation Anti-apoptotic effect

Caption: Dual inhibition of melanoma survival pathways.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the synergistic effects of this compound and vemurafenib.

Cell Proliferation and Synergy Analysis (MTT Assay)

This protocol determines the effect of the compounds on cell viability and allows for the calculation of the Combination Index (CI) to quantify synergy.

Materials:

  • Human melanoma cell lines (e.g., A-2058, WM 266-4)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in sterile water or DMSO)

  • Vemurafenib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of ML-00253764 and vemurafenib in culture medium. For combination studies, prepare dilutions at a constant molar ratio (e.g., 1:1).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the single drugs or the drug combination at various concentrations. Include vehicle-only (e.g., DMSO) wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each compound using non-linear regression analysis.

    • For combination studies, calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

MTT_Workflow start Start seed_cells Seed Melanoma Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Drugs (Single & Combination) incubate_24h->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance analyze_data Data Analysis: - Calculate % Viability - Determine IC50 - Calculate Combination Index (CI) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for cell viability and synergy analysis.
Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis following drug treatment using flow cytometry.

Materials:

  • Melanoma cells (A-2058, WM 266-4)

  • 6-well plates

  • ML-00253764 and Vemurafenib

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with ML-00253764, vemurafenib, or the combination at their respective IC50 concentrations for 48-72 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the impact of the drug combination on the MAPK signaling pathway.

Materials:

  • Melanoma cells (A-2058, WM 266-4)

  • 6-well plates or 100mm dishes

  • ML-00253764 and Vemurafenib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with the drugs (single and combination at IC50 values) for a specified time (e.g., 24, 48, or 72 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal. To normalize, strip the membrane and re-probe for total ERK1/2 and a loading control like β-actin. Quantify band intensities using densitometry software.

Conclusion

The synergistic combination of this compound and vemurafenib represents a promising therapeutic strategy for BRAF V600E-mutated melanoma. By simultaneously targeting the MC4R and BRAF pathways, this combination achieves a more potent antitumor effect than either agent alone. The provided protocols offer a framework for researchers to further explore the mechanisms of this synergy and evaluate its potential in preclinical models.

References

Troubleshooting & Optimization

ML-00253764 hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of ML-00253764 hydrochloride. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.

Solubility Data

The solubility of this compound can vary between different sources and batches. The following table summarizes the available quantitative data for solubility in DMSO and water.

SolventConcentration (mg/mL)Concentration (mM)Source
DMSO25 mg/mL~60.4 mMCayman Chemical[1], ChemicalBook[2]
DMSO41.37 mg/mL100 mMR&D Systems[3], Bio-Techne[4]
DMSO12.5 mg/mL30.21 mMMedchemExpress[5][6]
Water4.14 mg/mL10 mMR&D Systems[3], Bio-Techne[4]

Note: The molarity was calculated using the molecular weight of this compound, which is 413.71 g/mol .

Frequently Asked Questions (FAQs)

Q1: Why is there a discrepancy in the reported solubility of this compound in DMSO across different suppliers?

A1: The variation in reported solubility values for this compound in DMSO (ranging from 12.5 mg/mL to 41.37 mg/mL) is a common occurrence for chemical compounds.[1][3][4][5][6] Several factors can contribute to these differences, including:

  • Purity of the compound: Different batches may have slight variations in purity.

  • Water content (hygroscopicity): DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly impact the solubility of a compound.[5][6] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions.[5][6]

  • Method of dissolution: The temperature, agitation method (e.g., vortexing, sonication), and rate of solvent addition can all influence the final concentration achieved. Some protocols suggest warming and sonication to aid dissolution.[5][6]

  • Subjective determination of solubility: The point at which a solution is considered "saturated" can be subjective and vary between laboratories.

Q2: What is the best practice for preparing a stock solution of this compound in DMSO?

A2: Given the variability in reported solubility, it is prudent to start with a conservative approach. We recommend aiming for the lower end of the reported solubility range (e.g., 12.5 mg/mL) and then adjusting as needed. For detailed steps, please refer to the Experimental Protocols section.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended for primary stock solutions. One source indicates a very low solubility of 0.5 mg/mL when a DMF stock solution is diluted 1:20 with PBS (pH 7.2).[1][2] It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.

Q4: How should I store the stock solution of this compound?

A4: Stock solutions in DMSO should be stored at -20°C or -80°C.[5][6] For short-term storage (up to one month), -20°C is acceptable, while for long-term storage (up to six months), -80°C is recommended.[5][6] Ensure the solution is stored in a tightly sealed container to prevent moisture absorption and degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is based on a reported solubility of at least 10 mM in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.14 mg (Molecular Weight: 413.71 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, you can warm the solution to 37-60°C for a few minutes and/or sonicate the vial.[5][6]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5][6]

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or aqueous buffer

Procedure:

  • Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution into your experimental medium to achieve the desired final concentration.

  • Ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Always prepare fresh working solutions for each experiment.

Visualized Workflows

G cluster_stock Stock Solution Preparation weigh Weigh ML-00253764 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store

Caption: Workflow for preparing a stock solution of this compound.

G cluster_working Working Solution Preparation thaw Thaw DMSO Stock Solution dilute Serially Dilute in Aqueous Buffer thaw->dilute use Use in Experiment Immediately dilute->use

Caption: Workflow for preparing a working solution for in vitro experiments.

References

how to prepare a stable stock solution of ML-00253764 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and handling stable stock solutions of ML-00253764 hydrochloride. This resource includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble up to 100 mM in DMSO.[1][2][3] For aqueous solutions, water can be used, with solubility up to 10 mM.[1][2][3] Other solvents such as ethanol and DMF can also be used, but solubility is lower.[4]

Q2: What is the recommended storage condition for the solid compound and its stock solution?

A2: The solid form of this compound should be stored at +4°C.[1][3] Once dissolved, stock solutions are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5]

Q3: My compound is not dissolving completely. What should I do?

A3: To aid dissolution, gentle warming and sonication can be effective. Ensure the solvent is of high purity and anhydrous, as moisture can affect solubility. For DMSO stocks, using a fresh, unopened bottle is recommended.

Q4: I observe precipitation when I dilute my DMSO stock solution into aqueous media for my experiment. How can I prevent this?

A4: This is a common issue with compounds that have low aqueous solubility. To prevent precipitation, it is recommended to perform a stepwise dilution. First, dilute the concentrated DMSO stock into a small volume of your serum-containing cell culture medium while gently vortexing. Then, add this intermediate solution to the final volume of your experimental medium. Pre-warming the aqueous medium to 37°C can also help maintain solubility.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective antagonist of the melanocortin 4 receptor (MC4R).[1][3][4] By blocking the MC4R, it inhibits the downstream signaling pathways normally activated by agonists like α-melanocyte-stimulating hormone (α-MSH).[1][4]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10041.37
Water104.14
DMF~72.530
Ethanol~2.41

Data compiled from multiple sources.[1][2][3][4] The molecular weight of this compound is 413.71 g/mol .

Table 2: Recommended Storage Conditions for Stock Solutions [5]

Storage TemperatureDurationRecommendations
-20°C1 monthAliquot to avoid freeze-thaw cycles.
-80°C6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.14 mg of the compound.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM stock, if you weighed 4.14 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or gentle warming (do not exceed 40°C) to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in the recommended solvent. - Insufficient solvent volume.- Low-quality or hydrated solvent.- Compound has degraded.- Ensure the correct volume of solvent is added for the desired concentration.- Use fresh, high-purity, anhydrous solvent.- If dissolution is still an issue, consider preparing a fresh stock from a new vial of the compound. Gentle warming and sonication can also aid dissolution.
Precipitation occurs upon dilution into aqueous media. - The final concentration of the compound exceeds its aqueous solubility limit.- Rapid change in solvent polarity.- Perform a stepwise dilution: first into a small volume of serum-containing media, then into the final volume.- Pre-warm the aqueous medium to 37°C before adding the compound.- Consider using a lower final concentration of the compound in your experiment.
Inconsistent experimental results. - Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial concentration of the stock solution.- Always use freshly prepared or properly stored and aliquoted stock solutions.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Ensure accurate weighing of the compound and precise measurement of the solvent volume during stock solution preparation.

Signaling Pathway

ML-00253764 is an antagonist of the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR). The canonical signaling pathway for MC4R involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Other signaling pathways involving Gαq, Gαi, and β-arrestin have also been suggested.[7]

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Activates ML-00253764 ML-00253764 ML-00253764->MC4R Inhibits Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., decreased food intake) Downstream->Response

Caption: Canonical signaling pathway of the Melanocortin 4 Receptor (MC4R).

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the standard procedure for preparing a stable stock solution of this compound.

Stock_Solution_Workflow start Start weigh 1. Weigh ML-00253764 HCl start->weigh add_solvent 2. Add appropriate volume of anhydrous solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex to dissolve add_solvent->dissolve check_dissolution Completely dissolved? dissolve->check_dissolution assist_dissolution Apply gentle heat and/or sonication check_dissolution->assist_dissolution No aliquot 4. Aliquot into single-use tubes check_dissolution->aliquot Yes assist_dissolution->dissolve store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stable stock solution of this compound.

References

troubleshooting unexpected results in ML-00253764 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML-00253764 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound. The tables below summarize potential unexpected results, their likely causes, and recommended solutions.

In Vitro Experiment Troubleshooting
Unexpected Result Potential Cause Recommended Solution
Reduced or no compound activity Improper storage: this compound stock solutions have limited stability. At -20°C, they should be used within one month, and at -80°C, within six months.[1][2]Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.
Incomplete dissolution: The compound may not be fully dissolved, leading to a lower effective concentration.Ensure complete dissolution in an appropriate solvent like DMSO (up to 100 mM) or water (up to 10 mM) before further dilution in culture media.[3] For in vivo preparations, specific protocols involving co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to achieve a clear solution.[1]
Cell line unresponsive: The target cells may not express the melanocortin 4 receptor (MC4R) or may express it at very low levels.Confirm MC4R expression in your cell line using techniques like Western Blot or immunofluorescence before conducting experiments.[4]
High cell toxicity or off-target effects High compound concentration: Excessive concentrations can lead to non-specific effects and cytotoxicity.Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. For example, in human glioblastoma cells, ML-00253764 has shown inhibitory activity in a time- and concentration-dependent manner, with an IC50 value of 6.56 μM for U-118 cells.[2]
Cross-reactivity with other receptors: While selective, ML-00253764 can interact with other melanocortin receptors at higher concentrations. Its IC50 values are 0.32 µM for hMC4-R, 0.81 µM for hMC3-R, and 2.12 µM for hMC5-R.[1][5]Use the lowest effective concentration to minimize off-target effects. Consider using cell lines with knocked-out or low expression of MC3R and MC5R for more specific studies.
Inconsistent results between experiments Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to significant differences in results.Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration.
Precipitation of the compound in media: this compound may precipitate out of the culture medium, especially at high concentrations or after prolonged incubation.Visually inspect the culture medium for any signs of precipitation. If observed, consider reducing the final concentration or using a different solvent system for dilution.
In Vivo Experiment Troubleshooting
Unexpected Result Potential Cause Recommended Solution
Lack of efficacy Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. ML-00253764 is known to be brain penetrant.[3][6]Ensure the correct formulation and route of administration are used. For example, subcutaneous injection of ML-00253764 dissolved in a 1:10 solution of polyethylene glycol 200 and saline has been shown to be effective in mice.[1]
Rapid metabolism or clearance: The compound may be quickly metabolized and cleared from the system.Review pharmacokinetic data if available. Consider adjusting the dosing frequency or using a different delivery method to maintain therapeutic concentrations.
Adverse effects or toxicity in animal models High dosage: The administered dose may be too high, leading to toxicity.Conduct a dose-escalation study to determine the maximum tolerated dose in your animal model. In mice, daily subcutaneous injections of 30 mg/kg have been used to inhibit tumor growth.[2]
Vehicle-related toxicity: The vehicle used to dissolve the compound may be causing adverse effects.Run a vehicle-only control group to assess any toxicity associated with the delivery vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[2] By binding to MC4R, it blocks the downstream signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the phosphorylation of ERK1/2 and Akt.[2][4][5][7] This can lead to the induction of apoptosis in cancer cells.[2]

Q2: What is the recommended storage condition for this compound?

A2: For long-term storage of the powder, +4°C is recommended.[3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM.[3] For in vivo studies, various formulations using co-solvents such as polyethylene glycol (PEG), Tween-80, and SBE-β-CD have been reported to achieve clear solutions.[1]

Q4: What is the selectivity profile of this compound?

A4: this compound is a selective antagonist for MC4R. It has a higher affinity for MC4R compared to other melanocortin receptors. The reported IC50 values are 0.32 µM for the human MC4 receptor, 0.81 µM for the human MC3 receptor, and 2.12 µM for the human MC5 receptor.[1][5]

Q5: In which cancer cell lines has ML-00253764 shown activity?

A5: ML-00253764 has demonstrated antiproliferative and proapoptotic activity in human glioblastoma cell lines, such as U-87 and U-118, and in human melanoma cell lines, including A-2058 and WM 266-4.[2][4][7][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Phospho-ERK1/2
  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-ERK1/2 to total ERK1/2.

Visualizations

G cluster_pathway MC4R Signaling Pathway Inhibition ML ML-00253764 Hydrochloride MC4R MC4R ML->MC4R Antagonizes AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK p-ERK1/2 PKA->ERK Phosphorylates Akt p-Akt PKA->Akt Phosphorylates Apoptosis Apoptosis ERK->Apoptosis Inhibits Akt->Apoptosis Inhibits

Caption: Inhibition of the MC4R signaling pathway by this compound.

G cluster_workflow General In Vitro Experimental Workflow start Start dissolve Dissolve ML-00253764 in appropriate solvent start->dissolve seed Seed cells in multi-well plates dissolve->seed treat Treat cells with serial dilutions seed->treat incubate Incubate for defined period treat->incubate assay Perform downstream assay (e.g., MTT, Western Blot) incubate->assay analyze Analyze and interpret data assay->analyze end End analyze->end

Caption: A typical workflow for in vitro experiments using this compound.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., no activity) check_storage Check compound storage conditions start->check_storage Is compound stored correctly? check_dissolution Verify complete dissolution check_storage->check_dissolution Yes fresh_stock Prepare fresh stock solution check_storage->fresh_stock No check_receptor Confirm MC4R expression in cells check_dissolution->check_receptor Yes optimize_dissolution Optimize dissolution protocol check_dissolution->optimize_dissolution No check_concentration Review compound concentration check_receptor->check_concentration Yes validate_cell_line Validate cell line or choose another check_receptor->validate_cell_line No dose_response Perform dose-response experiment check_concentration->dose_response Potentially too high/low

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing ML-00253764 Hydrochloride Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of ML-00253764 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a brain-penetrant, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1] Its mechanism of action involves binding to MC4R and inhibiting its activity. MC4R is a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] By blocking this receptor, ML-00253764 can decrease cAMP accumulation.[1] In some cancer cell lines, inhibition of MC4R by ML-00253764 has been shown to inhibit ERK1/2 and Akt phosphorylation, leading to antiproliferative and pro-apoptotic effects.[3][4]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A definitive starting concentration is cell-line dependent. However, based on published data, a broad range from nanomolar to micromolar concentrations has been used. For initial experiments, a dose-response study is highly recommended, starting from a low concentration (e.g., 10 nM) and extending to a higher concentration (e.g., 50 µM) to determine the optimal range for your specific cell type and experimental endpoint.[2][5][6]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO (up to 100 mM) and water (up to 10 mM). For cell culture experiments, it is common to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[1][6][7] When preparing working solutions, the DMSO stock should be diluted in your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]

Q4: What are the known off-target effects of this compound?

This compound shows selectivity for MC4R over other melanocortin receptors like MC3R and MC5R.[1][9] However, like any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[5] If you observe unexpected cellular phenotypes, it is important to consider the possibility of off-target activity. Using a structurally unrelated inhibitor that targets the same protein can help validate that the observed effects are on-target.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of the inhibitor 1. Inhibitor concentration is too low. 2. Compound degradation: Improper storage or handling may have led to the degradation of ML-00253764.[7]3. Low cell permeability: The compound may not be efficiently entering the cells.4. Cell line is not sensitive: The target (MC4R) may not be expressed or functional in your cell line.1. Perform a dose-response experiment with a wider concentration range.2. Use a fresh aliquot of the inhibitor from a properly stored stock. Prepare fresh working solutions for each experiment.3. While ML-00253764 is brain-penetrant, specific cell permeability can vary. Consider increasing incubation time.4. Confirm MC4R expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence.[10]
High cell death or cytotoxicity observed 1. Inhibitor concentration is too high: The concentration used may be causing cytotoxic effects.[5]2. Solvent toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high.[5]1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Lower the concentration of ML-00253764 in your experiments.[6]2. Ensure the final DMSO concentration is typically ≤ 0.1% and is consistent across all experimental conditions, including the vehicle control.[5][8]
Precipitation of the compound in cell culture media 1. Low aqueous solubility: The compound may be precipitating out of the aqueous culture medium.[7]2. High final concentration: The desired working concentration may exceed the solubility limit in the media.1. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider preparing intermediate dilutions in a suitable buffer before adding to the final media.[7]2. Re-evaluate the required concentration and the solubility of ML-00253764 in your specific culture medium. Heating and/or sonication can sometimes aid dissolution during stock preparation.[1]
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell density, passage number, or growth phase can affect experimental outcomes.2. Inconsistent compound preparation: Errors in pipetting or calculations can lead to inaccurate concentrations.[7]3. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can degrade the compound.[7]1. Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase.2. Double-check all calculations and ensure pipettes are calibrated correctly.3. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[7]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various studies and cell lines.

Table 1: IC50 and Ki Values of this compound

ParameterReceptorValue (µM)Source
IC50 hMC4-R0.32[1]
hMC3-R0.81[1]
hMC5-R2.12[1]
Ki MC4R0.16[1]

Table 2: Effective Concentrations of ML-00253764 in Cancer Cell Lines

Cell LineCancer TypeEffectConcentration RangeIC50Source
U-118GlioblastomaInhibition of proliferation0.001 - 50 µM6.56 µM[3]
U-87GlioblastomaInduction of apoptosis, inhibition of ERK1/2 phosphorylation0.001 - 50 µMNot reported[3]
WM 266-4MelanomaAntiproliferative0.001 - 50 µM33.7 nM[2]
A-2058MelanomaAntiproliferative0.001 - 50 µM11.1 nM[2]
A-2058 Clone 1 (MC4R null)MelanomaAntiproliferative0.001 - 50 µM360.1 nM[2]
HT-29Colorectal AdenocarcinomaAntiproliferative, pro-apoptoticNot specified806.4 ± 321.8 nM[10]
Caco-2Colorectal AdenocarcinomaAntiproliferative, pro-apoptoticNot specified2993 ± 1135.2 nM[10]
8305CAnaplastic Thyroid CarcinomaAntiproliferative, pro-apoptoticNot specified7667 ± 2144.6 nM[10]

Experimental Protocols

Protocol 1: General In Vitro Antiproliferative Assay

This protocol is a generalized procedure based on methodologies described in the cited literature.[2]

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., A-2058, HT-29)

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS, 1% L-glutamine, and antibiotics)[2]

  • Sterile 24-well or 96-well plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • DMSO (for stock solution preparation)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in sterile plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.[2]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 50 µM).[2]

    • Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the drug treatment.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared media containing different concentrations of ML-00253764 or the vehicle control to the respective wells.

    • For long-term experiments (e.g., 72 hours), it may be necessary to refresh the media with fresh compound every 24 hours.[2]

  • Cell Viability Assessment:

    • After the desired incubation period (e.g., 72 hours), collect the cells. For adherent cells, this will involve trypsinization.

    • Perform a viable cell count using the trypan blue exclusion method and a hemocytometer or an automated cell counter.

    • Calculate the percentage of viable cells relative to the vehicle-treated control cells.

  • Data Analysis:

    • Plot the percentage of viable cells against the log of the ML-00253764 concentration.

    • Use a non-linear regression fit to determine the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.[2]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R AC Adenylyl Cyclase MC4R->AC Stimulates Agonist α-MSH (Agonist) Agonist->MC4R Activates Antagonist ML-00253764 Antagonist->MC4R Inhibits Apoptosis Apoptosis Antagonist->Apoptosis Induces cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 Phosphorylation PKA->ERK Akt Akt Phosphorylation PKA->Akt Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: Signaling pathway of MC4R and the inhibitory effect of ML-00253764.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions (e.g., 0.001 - 50 µM) prep_stock->prep_dilutions seed_cells Seed Cells in Plates (overnight incubation) treat_cells Treat Cells with ML-00253764 & Vehicle Control seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for a Defined Period (e.g., 72 hours) treat_cells->incubate collect_cells Collect Cells (e.g., Trypsinization) incubate->collect_cells count_cells Count Viable Cells (Trypan Blue Exclusion) collect_cells->count_cells analyze_data Analyze Data & Determine IC50 count_cells->analyze_data

Caption: Experimental workflow for determining the IC50 of ML-00253764.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Troubleshooting Steps start Start Experiment observe Observe Unexpected Results? start->observe no_effect No Effect observe->no_effect Yes high_toxicity High Toxicity observe->high_toxicity Yes inconsistent Inconsistent Results observe->inconsistent Yes end Optimized Experiment observe->end No check_conc Check Concentration & Dose-Response no_effect->check_conc check_compound Verify Compound Stability & Aliquoting no_effect->check_compound check_cells Standardize Cell Culture & Check Target Expression no_effect->check_cells high_toxicity->check_conc check_vehicle Verify Vehicle (DMSO) Concentration (≤0.1%) high_toxicity->check_vehicle inconsistent->check_compound inconsistent->check_cells check_conc->end check_compound->end check_vehicle->end check_cells->end

Caption: Logical relationships for troubleshooting in vitro experiments.

References

potential off-target effects of ML-00253764 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of ML-00253764 hydrochloride. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a non-peptide, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] It has a binding affinity (Ki) of 0.16 µM and an IC50 of 0.103 µM for MC4R.[1][3]

Q2: What are the known off-target effects of this compound?

The primary known off-target interactions of this compound are with other members of the melanocortin receptor family, specifically the melanocortin-3 receptor (MC3R) and the melanocortin-5 receptor (MC5R).[1][2][4] It exhibits selectivity for MC4R over these other receptor subtypes.[4] Publicly available information from broad off-target screening panels (e.g., CEREP panel) is limited.

Q3: How does the activity of this compound at MC3R and MC5R compare to its activity at MC4R?

This compound is most potent at MC4R. Its antagonist activity at MC3R and MC5R is significantly lower. The IC50 values for displacing the binding of the agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone (NDP-α-MSH) are summarized in the table below.

Data Summary: Receptor Selectivity

TargetIC50 (µM)
Human MC4R0.32[1][4]
Human MC3R0.81[1][4]
Human MC5R2.12[1][4]

Q4: Does this compound affect downstream signaling of MC3R and MC5R?

At a concentration of 100 µM, this compound has been shown to decrease cAMP production induced by an agonist in HEK293 cells expressing MC4R by 20%.[1][4] However, at the same concentration, it reportedly has no effect on cAMP levels in cells expressing either MC3R or MC5R.[1][4]

Q5: I am observing unexpected effects in my cancer cell line experiments that seem unrelated to MC4R antagonism. Could these be off-target effects?

While the primary off-target effects are on MC3R and MC5R, some studies have noted downstream effects on signaling pathways such as ERK1/2 and Akt phosphorylation in glioblastoma and melanoma cell lines following treatment with ML-00253764.[5][6] These effects are considered to be a consequence of MC4R inhibition in these specific cell types rather than direct off-target kinase inhibition.[6] If you observe unexpected phenotypes, it is crucial to confirm the expression and functionality of MC4R in your experimental system.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed at high concentrations of this compound.

  • Possible Cause 1: Off-target effects at MC3R or MC5R. At higher concentrations, this compound may start to antagonize MC3R and MC5R, leading to a mixed pharmacology.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression levels of MC3R, MC4R, and MC5R in your cell line or tissue model using techniques like qPCR or Western blot.

    • Dose-Response Curve: Perform a detailed dose-response curve to determine if the unexpected phenotype is only apparent at concentrations well above the IC50 for MC4R.

    • Use More Selective Tools: If available, compare your results with a more selective MC4R antagonist to see if the phenotype persists.

Issue: Variability in experimental results.

  • Possible Cause: Differences in experimental protocols.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent use of cell lines, passage numbers, and assay conditions. Refer to the detailed experimental protocols provided below.

    • Solubility: this compound has specific solubility properties. Ensure it is fully dissolved according to the manufacturer's instructions to achieve accurate concentrations.

Experimental Protocols

1. Radioligand Binding Assay for Melanocortin Receptors

This protocol is a generalized procedure based on commonly used methods for assessing the binding affinity of a compound to membrane-bound receptors.

  • Objective: To determine the IC50 value of this compound at hMC3R, hMC4R, and hMC5R.

  • Materials:

    • HEK293 cell membranes expressing human MC3R, MC4R, or MC5R.

    • Radiolabeled agonist: [125I]-[NLE4,D-Phe7]-α-MSH (NDP-α-MSH).

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

    • This compound serial dilutions.

    • Non-specific binding control (e.g., a high concentration of a non-labeled agonist like α-MSH).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radiolabeled agonist, and varying concentrations of this compound or the non-specific binding control.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

2. cAMP Functional Assay

This protocol outlines a general method for measuring the effect of this compound on agonist-induced cAMP production.

  • Objective: To assess the functional antagonist activity of this compound at MC3R, MC4R, and MC5R.

  • Materials:

    • HEK293 cells expressing human MC3R, MC4R, or MC5R.

    • Agonist: [NLE4,D-Phe7]-α-MSH (NDP-α-MSH).

    • This compound.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to attach overnight.

    • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

    • Add this compound at the desired concentration (e.g., 100 µM) and incubate.

    • Stimulate the cells with a concentration of the agonist known to elicit a submaximal response (e.g., EC80).

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

    • Compare the cAMP levels in cells treated with the agonist alone to those treated with the agonist plus this compound to determine the percentage of inhibition.

Visualizations

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R Blocks Binding G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: Canonical MC4R signaling pathway and the antagonistic action of ML-00253764.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed Check_Concentration Is the concentration of ML-00253764 >> MC4R IC50? Start->Check_Concentration Check_Receptor_Expression Confirm MC3R, MC4R, and MC5R expression levels (qPCR, Western Blot) Check_Concentration->Check_Receptor_Expression Yes On_Target_Effect Likely on-target MC4R effect or downstream signaling Check_Concentration->On_Target_Effect No Potential_Off_Target Potential off-target effect at MC3R and/or MC5R Check_Receptor_Expression->Potential_Off_Target Dose_Response Perform dose-response curve for the phenotype Potential_Off_Target->Dose_Response Compare_Tools Compare with a more selective MC4R antagonist Dose_Response->Compare_Tools

Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.

References

Technical Support Center: ML-00253764 Hydrochloride In Vivo Toxicity and Tolerability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides a comprehensive guide to the in vivo toxicity and tolerability of ML-00253764 hydrochloride. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R).[1][2] Its primary mechanism of action is to block the signaling of the MC4R, which is involved in regulating energy homeostasis, appetite, and other physiological processes.[3]

Q2: What is the known in vivo tolerability of this compound in preclinical models?

A2: In preclinical studies using mouse models of cancer, this compound has been reported to be well-tolerated. Specifically, in studies where it was administered to evaluate its anti-tumor activity, it did not cause significant weight loss or genotoxicity.[4][5]

Q3: What are the potential adverse effects of modulating the MC4R pathway?

A3: The MC4R pathway is crucial for regulating appetite and energy balance.[6] While this compound has shown good tolerability in specific studies, antagonism of the MC4R can theoretically lead to increased food intake.[7][8] Additionally, activation of the MC4R has been linked to increases in blood pressure, suggesting that antagonism might have cardiovascular effects that should be monitored.[9]

Q4: What vehicle can be used for in vivo administration of this compound?

A4: For in vivo studies in mice, ML-00253764 has been dissolved in a mixture of polyethylene glycol 200 and saline.[10] The choice of vehicle is critical and should be tested for its own potential toxicity in a control group.

Troubleshooting Guide: In Vivo Experiments

Issue Potential Cause Recommended Action
Unexpected Animal Mortality or Severe Adverse Reactions Dosing error (calculation or administration).Double-check all dose calculations and ensure proper training in the administration technique (e.g., oral gavage, intraperitoneal injection).
Vehicle toxicity.Always include a vehicle-only control group to rule out adverse effects from the vehicle.
Compound precipitation in formulation.Ensure the compound is fully dissolved. You may need to adjust the vehicle composition or sonicate the solution. Prepare fresh formulations for each experiment.
Inconsistent Results Between Animals or Experiments Variability in animal health or environment.Ensure animals are properly acclimatized and housed in a controlled environment. Use animals of the same age, sex, and strain.
Inconsistent formulation preparation.Standardize the formulation protocol, including the order of solvent addition and mixing method.
Degradation of the compound.Store the compound and its formulations under appropriate conditions (e.g., protected from light, at the recommended temperature) and prepare fresh solutions as needed.
Lack of Expected Efficacy Insufficient dose or bioavailability.Consider conducting a dose-response study to determine the optimal dose. Pharmacokinetic studies can help understand the exposure levels of the compound.
Inappropriate route of administration.The route of administration can significantly impact drug exposure. Ensure the chosen route is appropriate for the experimental model and therapeutic goal.

Quantitative Data Summary

Disclaimer: The following tables provide representative data based on typical preclinical toxicology studies. Specific quantitative toxicity data for this compound from dedicated toxicology studies are not publicly available. Researchers should perform their own dose-range finding studies to determine the appropriate dose for their specific model and experimental conditions.

Table 1: Illustrative Acute Toxicity Profile of a Hypothetical MC4R Antagonist in Rodents

Species Route of Administration Dose (mg/kg) Observation Period Key Observations Estimated MTD (mg/kg)
MouseOral (gavage)50, 150, 50014 daysNo adverse effects at 50 mg/kg. Mild sedation at 150 mg/kg. Lethargy and significant weight loss at 500 mg/kg.~150
RatIntraperitoneal25, 75, 20014 daysNo adverse effects at 25 mg/kg. Ataxia and piloerection at 75 mg/kg. Severe neurotoxicity at 200 mg/kg.~75

Table 2: Illustrative Repeated-Dose Tolerability of a Hypothetical MC4R Antagonist in Rodents (28-day study)

Species Route of Administration Dose (mg/kg/day) Key Findings No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day)
RatOral (gavage)10, 30, 90Increased food consumption and slight weight gain at ≥30 mg/kg/day. No changes in clinical pathology or histopathology.10
DogOral (capsule)5, 15, 45Emesis observed in some animals at 45 mg/kg/day. No other significant findings.15

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Mice (Illustrative Example)

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound after a single oral administration.

  • Test System: Healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, with equal numbers of males and females.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 50 mg/kg)

    • Group 3: Mid dose (e.g., 150 mg/kg)

    • Group 4: High dose (e.g., 500 mg/kg) (n=5 per sex per group)

  • Dose Administration: A single dose administered by oral gavage.

  • Observations:

    • Mortality and Clinical Signs: Observe continuously for the first 4 hours post-dosing, then daily for 14 days. Note any changes in behavior, appearance, or signs of toxicity.

    • Body Weight: Record on Day 0 (pre-dose), Day 7, and Day 14.

  • Endpoint: At Day 14, euthanize all surviving animals. Conduct a gross necropsy on all animals. For the control and high-dose groups, collect major organs for histopathological analysis.

  • MTD Determination: The MTD is the highest dose that does not cause mortality, serious clinical signs, or more than a 10% reduction in body weight.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_dosing Dosing and Observation cluster_analysis Endpoint Analysis A Animal Acclimatization (7 days) B Randomization into Dose Groups A->B C Single Dose Administration B->C D Clinical Observations (Daily for 14 days) C->D E Body Weight Measurement (Day 0, 7, 14) C->E F Euthanasia (Day 14) G Gross Necropsy F->G H Histopathology G->H I Data Analysis & MTD Determination H->I signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation ML00253764 ML-00253764 hydrochloride ML00253764->MC4R Antagonist

References

addressing precipitation issues with ML-00253764 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with ML-00253764 hydrochloride, with a specific focus on preventing and troubleshooting precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-peptide, brain-penetrant antagonist of the melanocortin 4 receptor (MC4R).[1][2] It has been shown to be selective for MC4R over MC3R and MC5R.[3] The primary mechanism of action involves the inhibition of the MC4R signaling pathway. The MC4R typically couples to the Gs alpha subunit of G proteins, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[4][5] this compound antagonizes this activity, leading to a decrease in cAMP accumulation in cells expressing the MC4R.[1][2] Some studies also suggest it can inhibit the phosphorylation of ERK1/2 and Akt.[6][7]

Q2: My this compound is precipitating when I add it to my cell culture media. Why is this happening?

A2: Precipitation of small molecule inhibitors like this compound in aqueous-based cell culture media is a common issue, often referred to as "crashing out".[8] This typically occurs when a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into the media. The drastic change in solvent polarity reduces the solubility of the compound, causing it to come out of solution.[9] Other contributing factors can include the final concentration of the compound exceeding its aqueous solubility, the temperature of the media, and interactions with media components.[8][10]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced toxicity and to minimize the risk of precipitation, the final concentration of DMSO in the culture medium should be kept as low as possible.[9] A general guideline is to maintain the final DMSO concentration below 0.5%, with an ideal concentration at or below 0.1%.[8][11] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.[9]

Q4: Can I warm the media or my stock solution to help with dissolution?

A4: Gentle warming can be a useful technique to aid in the dissolution of compounds.[11][12] It is recommended to use pre-warmed (37°C) cell culture media when preparing your working solutions, as adding compounds to cold media can decrease their solubility.[8] While gentle warming of the stock solution may also be helpful, be cautious and check the compound's datasheet for any temperature sensitivity to avoid degradation.

Q5: Is it advisable to filter out the precipitate?

A5: Filtering out the precipitate is generally not recommended.[10] The presence of a precipitate means the actual concentration of the dissolved, active compound in your media will be lower and unknown, leading to inaccurate and non-reproducible experimental results.[9][13] The solid particles can also cause physical stress to cells and interfere with certain assays.[9]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness, haziness, or visible particles upon adding your this compound stock solution to your experimental media, follow these troubleshooting steps.

Potential Causes and Recommended Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[8]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[8] Add the compound dropwise while gently swirling or vortexing the media.
Low Media Temperature Adding the compound to cold media can decrease its solubility.[8]Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[8]
High Final Solvent Concentration A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution.Ensure the final solvent concentration is low, ideally below 0.1% and not exceeding 0.5%.[8][11]
Issue: Precipitation Over Time in Culture

If your media is initially clear but a precipitate forms over the course of your experiment, consider the following.

Potential Causes and Recommended Solutions

Potential CauseExplanationRecommended Solution
Compound Instability The compound may be degrading over time in the aqueous environment at 37°C.Prepare fresh media with the compound more frequently for long-term experiments. Consult the datasheet for stability information.
Interaction with Media Components The compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.[8]If possible, try a different basal media formulation. Consider if serum-free media is an option, though for some compounds, this can increase precipitation.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[10]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[10]
pH Changes Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound.Monitor the pH of your culture medium. Change the medium more frequently, especially in dense cultures.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Water4.1410[2]
DMSO41.37100[2]
DMSO25~60.4[3]
Ethanol1~2.4[3]
DMF30~72.5[3]
DMF:PBS (pH 7.2) (1:20)0.5~1.2[3]

Note: The molecular weight of this compound is 413.71 g/mol .[1][2] Solubility can vary between batches.

Experimental Protocols

Protocol 1: Recommended Method for Preparing Working Solutions

This protocol is designed to minimize the risk of precipitation when diluting a DMSO stock of this compound into aqueous cell culture media.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM or 100 mM stock solution in anhydrous DMSO.[2] Ensure the solid is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.[12][14]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[12][14]

  • Perform an Intermediate Dilution Step:

    • Instead of adding the concentrated DMSO stock directly to your final volume of media, first create an intermediate dilution.

    • For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media in a microcentrifuge tube. This creates a 100 µM solution.

    • Vortex the intermediate dilution gently.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed media. For instance, add 1 mL of the 100 µM intermediate solution to 9 mL of media to get a final volume of 10 mL at a 10 µM concentration.

    • Mix gently by swirling or inverting the container. Visually inspect for any signs of precipitation.

Protocol 2: Solubility Assessment in Experimental Medium

This protocol helps determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • High-concentration stock solution of this compound in DMSO.

  • Pre-warmed (37°C) cell culture medium.

  • Clear microplate (e.g., 96-well) or microcentrifuge tubes.

  • Microscope.

Procedure:

  • Prepare a series of dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Ensure the final DMSO concentration is constant across all dilutions and the vehicle control.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles). Hold the plate/tube against a light source for better observation.

  • Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO2) for a short period (e.g., 1-2 hours).

  • Re-examine the solutions visually and also by placing a small drop on a microscope slide to check for crystalline structures.

  • The highest concentration that remains clear is the approximate maximum soluble concentration under those conditions.

Mandatory Visualization

precipitation_troubleshooting_workflow cluster_immediate Immediate Precipitation Troubleshooting cluster_over_time Delayed Precipitation Troubleshooting start Precipitation Observed in Media check_timing When does it occur? start->check_timing immediate Immediately upon dilution check_timing->immediate Immediately over_time Over time in culture check_timing->over_time Over Time check_concentration Is final concentration > known solubility limit? immediate->check_concentration check_stability Is experiment long-term? over_time->check_stability lower_conc Action: Lower final working concentration. check_concentration->lower_conc Yes check_dilution Was stock added directly to media? check_concentration->check_dilution No serial_dilute Action: Use serial dilution in pre-warmed media. check_dilution->serial_dilute Yes check_dmso Is final DMSO concentration > 0.5%? check_dilution->check_dmso No lower_dmso Action: Reduce final DMSO concentration. check_dmso->lower_dmso Yes fresh_media Action: Prepare fresh media more frequently. check_stability->fresh_media Yes check_evaporation Is evaporation likely? check_stability->check_evaporation No humidify Action: Ensure proper humidification/sealing. check_evaporation->humidify Yes check_ph Is media pH changing? check_evaporation->check_ph No change_media Action: Change media more frequently. check_ph->change_media Yes

Caption: Troubleshooting workflow for addressing precipitation of this compound.

MC4R_signaling_pathway cluster_membrane Plasma Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates ERK ERK1/2 Phosphorylation MC4R->ERK May influence* AC Adenylate Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist α-MSH (Agonist) Agonist->MC4R Activates ML00253764 ML-00253764 HCl (Antagonist) ML00253764->MC4R Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Downstream Downstream Cellular Effects CREB->Downstream ERK->Downstream note *Some studies suggest ML-00253764 can inhibit ERK1/2 phosphorylation, indicating MC4R's role in this pathway.

Caption: Simplified signaling pathway of the Melanocortin 4 Receptor (MC4R).

References

minimizing variability in ML-00253764 hydrochloride experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental replicates involving ML-00253764 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brain-penetrant, nonpeptidic antagonist of the melanocortin-4 receptor (MC4R). Its primary mechanism of action is to inhibit the signaling of MC4R, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) accumulation.[1][2][3] Additionally, it has been shown to inhibit the phosphorylation of ERK1/2 and Akt in certain cancer cell lines.[1][4][5]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in water up to 10 mM and in DMSO up to 100 mM.[2][6] For in vitro experiments, stock solutions are often prepared in sterile water or DMSO.[7] It is recommended to store the solid compound at +4°C and stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles to maintain compound integrity.

Q3: In which cell lines has this compound been tested?

A3: ML-00253764 has been used in various cell lines, including human glioblastoma cells (U-87 and U-118) and human melanoma cells (A-2058 and WM 266-4).[1][4][5][7] It has also been characterized in HEK293 cells expressing MC4R.[2][6]

Q4: What are the common sources of variability in in vitro experiments with this compound?

A4: Common sources of variability include inconsistencies in cell culture conditions (e.g., passage number, confluency), improper handling of the compound (e.g., repeated freeze-thaw cycles, inaccurate dilutions), fluctuations in incubation times and temperatures, and variability in reagent quality and preparation. For cell-based assays, maintaining consistent cell health and density is critical.[8]

Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format to address common issues encountered during experiments with this compound.

Cell-Based Proliferation and Viability Assays

Q: My dose-response curve for this compound is not consistent between experiments. What could be the cause?

A: Inconsistent dose-response curves can stem from several factors:

  • Cell Health and Density: Ensure cells are in the exponential growth phase and plated at a consistent density across all wells and experiments. Over-confluent or low-viability cells will respond differently.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a stable stock solution to avoid degradation.

  • Incubation Time: Use a consistent incubation time for all experiments. For example, a 72-hour continuous exposure has been used in some studies.[2][9]

  • Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated control, and is at a level that does not affect cell viability.

cAMP Accumulation Assays

Q: I am not observing the expected decrease in cAMP levels after treating with this compound in the presence of an MC4R agonist. Why?

A: This issue can arise from several sources:

  • Agonist Concentration: The concentration of the MC4R agonist (e.g., α-MSH) may be too high, making it difficult to observe the antagonistic effect of this compound. Perform a dose-response of the agonist to determine an EC50 or EC80 concentration to use for antagonist screening.

  • Cell Line Expression: Confirm that your cell line expresses a functional MC4R at sufficient levels to detect a cAMP response.

  • Assay Window: The difference in signal between the stimulated and unstimulated cells (the assay window) may be too small. To increase the cAMP signal, consider using a phosphodiesterase (PDE) inhibitor like IBMX.[10]

  • Incorrect Reagents or Protocol: Double-check the components and protocol of your cAMP assay kit. Ensure all reagents are properly reconstituted and stored.

ERK1/2 and Akt Phosphorylation Assays (Western Blotting)

Q: The levels of phosphorylated ERK1/2 or Akt are highly variable in my replicate Western blots. What can I do to improve consistency?

A: Variability in Western blotting can be minimized by addressing the following:

  • Serum Starvation: To reduce basal phosphorylation levels, serum-starve the cells for a consistent period (e.g., overnight) before treatment.[11]

  • Treatment and Lysis: Ensure precise timing for the addition of this compound and subsequent cell lysis. Perform lysis on ice with ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.

  • Protein Quantification: Accurately quantify the protein concentration in each lysate and load equal amounts of protein into each well of the gel.

  • Loading Control: Always probe your blots for a reliable loading control (e.g., total ERK1/2, total Akt, or a housekeeping protein like GAPDH or β-actin) to normalize the signal of the phosphorylated protein.[11]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in different cancer cell lines.

Cell LineAssay TypeParameterValueReference
U-118 GlioblastomaProliferationIC506.56 µM (after 72h)[5]
A-2058 MelanomaProliferationIC5011.1 nM (after 72h)[7]
WM 266-4 MelanomaProliferationIC5033.7 nM (after 72h)[7]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is adapted from studies on glioblastoma and melanoma cell lines.[2][7]

  • Cell Seeding: Seed human cancer cells (e.g., U-87, U-118, A-2058, or WM 266-4) in 24-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to achieve the desired final concentrations (e.g., 0.001–50 µM).[2][5]

  • Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for 72 hours, refreshing the medium and compound every 24 hours.[2]

  • Cell Counting: After incubation, detach the cells and perform a viable cell count using the trypan blue exclusion method and a hemocytometer.

  • Data Analysis: Express the data as a percentage of the vehicle-treated control. Calculate the IC50 value from the dose-response curve.

Protocol 2: cAMP Accumulation Assay

This is a general protocol for measuring the antagonistic effect of this compound on MC4R signaling.

  • Cell Seeding: Plate HEK293 cells stably expressing MC4R in a 96-well plate and culture overnight.

  • Pre-treatment with Antagonist: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add an MC4R agonist (e.g., α-MSH at a final EC80 concentration) to the wells. Also, include wells with no agonist as a negative control.

  • Incubation: Incubate for a time sufficient to induce cAMP production (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[3][12][13]

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its inhibitory effect.

Protocol 3: ERK1/2 and Akt Phosphorylation Western Blot Assay

This protocol is based on methodologies used to study this compound in cancer cell lines.[1][4]

  • Cell Culture and Serum Starvation: Culture cells (e.g., U-87 or A-2058) to 70-80% confluency. Then, serum-starve the cells overnight.[11]

  • Treatment: Treat the cells with this compound at the desired concentrations for a specified time (e.g., 72 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies for total ERK1/2 and total Akt, as well as a loading control.

    • Quantify the band intensities and express the levels of phosphorylated proteins as a ratio to the total protein levels.[9]

Visualizations

cluster_0 MC4R Signaling Pathway α-MSH α-MSH MC4R MC4R α-MSH->MC4R Activates Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects ML-00253764 ML-00253764 ML-00253764->MC4R Inhibits

Caption: MC4R signaling pathway and the inhibitory action of ML-00253764.

cluster_1 General Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., U-87, A-2058) Start->Cell_Culture Plating Plate Cells Cell_Culture->Plating Treatment Treat with ML-00253764 Plating->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Assay Perform Assay (Proliferation, cAMP, Western Blot) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro assays with ML-00253764.

cluster_2 Troubleshooting Decision Tree Problem High Variability in Replicates? Check_Cells Check Cell Health, Passage #, and Density Problem->Check_Cells Yes Check_Compound Check Compound Stock and Dilutions Problem->Check_Compound Yes Check_Protocol Review Assay Protocol (Timing, Reagents) Problem->Check_Protocol Yes Standardize_Cells Standardize Cell Culture and Plating Procedures Check_Cells->Standardize_Cells Prepare_Fresh Prepare Fresh Compound Dilutions Check_Compound->Prepare_Fresh Optimize_Assay Optimize Assay Parameters (e.g., agonist concentration) Check_Protocol->Optimize_Assay Consistent_Results Consistent Results Standardize_Cells->Consistent_Results Prepare_Fresh->Consistent_Results Optimize_Assay->Consistent_Results

Caption: Troubleshooting decision tree for high variability in experimental replicates.

References

Validation & Comparative

A Comparative Analysis of ML-00253764 Hydrochloride and Other Melanocortin-4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to MC4R Antagonists

The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, appetite, and metabolism. Its role in conditions such as cachexia (disease-associated wasting) has made it a significant target for therapeutic intervention. This guide provides a comparative overview of ML-00253764 hydrochloride, a nonpeptidic and brain-penetrant MC4R antagonist, alongside other notable antagonists in the field. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in their evaluation of these compounds.

In Vitro Pharmacological Profile: A Head-to-Head Comparison

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and other selected MC4R antagonists. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTargetKi (nM)IC50 (nM)Selectivity ProfileReference
This compound hMC4R160103hMC3R (IC50 = 810 nM), hMC5R (IC50 = 2120 nM)[1]
PF-07258669 hMC4R0.4613>200-fold selective over hMC1R, hMC3R, and hMC5R[2][3][4]
BL-6020/979 hMC4R-19hMC3R (IC50 = 2700 nM), hMC5R (IC50 = 890 nM), >10,000-fold over hMC1R[5]
HS014 hMC4R3.16-hMC1R (Ki = 108 nM), hMC3R (Ki = 54.4 nM), hMC5R (Ki = 694 nM)[6]
SHU9119 hMC3R/MC4R-0.06 (hMC4R), 0.23 (hMC3R)Also a partial agonist at hMC5R (IC50 = 0.09 nM)[7]

hMC1R, hMC3R, hMC4R, hMC5R refer to human melanocortin receptors 1, 3, 4, and 5, respectively.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of MC4R antagonists is often evaluated in animal models of cachexia or appetite loss. The table below compares the in vivo effects of this compound and its counterparts.

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound CT-26 tumor-bearing mice3, 10, or 30 mg/kg, s.c., once dailyReduced tumor-induced weight loss.[8]
PF-07258669 Aged rat model of anorexia/cachexia0.3, 1, 3, and 10 mg/kg, p.o., twice daily for 21 daysDose-dependent increase in food intake and weight gain.[4][9][10]
BL-6020/979 C26 adenocarcinoma mouse model30 mg/kg, p.o., dailyAmeliorated cachexia-like symptoms, including effects on body mass and composition.[11][12]

Understanding the Mechanism: The MC4R Signaling Pathway

The MC4R, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), primarily couples to the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, a key second messenger involved in regulating neuronal activity related to satiety and energy expenditure. Antagonists like this compound block this pathway by preventing α-MSH from binding to the receptor.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates Antagonist MC4R Antagonist (e.g., ML-00253764) Antagonist->MC4R Binds & Blocks G_Protein G-Protein (Gs) MC4R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response ↓ Satiety ↑ Energy Expenditure PKA->Cellular_Response

MC4R signaling cascade initiated by agonist binding and its inhibition by an antagonist.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the MC4R.

Objective: To measure the ability of a non-radiolabeled antagonist to displace a radiolabeled ligand from the MC4R.

Materials:

  • HEK293 cells transiently or stably expressing the human MC4R.

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity synthetic agonist).

  • Test compounds (e.g., this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing MC4R.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., α-MSH).

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of cAMP, providing a measure of its functional potency (IC50).

Objective: To determine the functional potency of an MC4R antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

  • HEK293 cells expressing the human MC4R.

  • MC4R agonist (e.g., α-MSH or NDP-α-MSH).

  • Test compounds (e.g., this compound) at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Seed HEK293-MC4R cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of an MC4R agonist (typically at its EC80 concentration).

  • Incubate for a defined period (e.g., 15-30 minutes at 37°C) to allow for cAMP accumulation.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the inhibition of cAMP production against the concentration of the test compound.

  • Determine the IC50 value from the curve using non-linear regression analysis.

Experimental Workflow for MC4R Antagonist Evaluation

The discovery and characterization of novel MC4R antagonists typically follow a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (HTS) Hit_Validation Hit Validation (Primary Assays) HTS->Hit_Validation Lead_Generation Lead Generation (SAR Studies) Hit_Validation->Lead_Generation Binding_Assay Radioligand Binding Assay (Ki Determination) Lead_Generation->Binding_Assay Functional_Assay cAMP Functional Assay (IC50 Determination) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Other MC Receptors) Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies Efficacy_Models Efficacy in Disease Models (e.g., Cachexia) PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Efficacy_Models->Tox_Studies Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection

A typical workflow for the discovery and preclinical evaluation of MC4R antagonists.

This guide provides a foundational comparison of this compound with other MC4R antagonists based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental contexts when interpreting these comparative data. The provided protocols offer a starting point for the in-house evaluation of these and other novel compounds targeting the melanocortin-4 receptor.

References

A Comparative Guide to ML-00253764 Hydrochloride and SHU9119 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of two widely used melanocortin receptor ligands: ML-00253764 hydrochloride and SHU9119. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies of the melanocortin system.

Introduction to the Compounds

The melanocortin system is a critical signaling pathway involved in regulating a diverse array of physiological processes, including energy homeostasis, pigmentation, and inflammation. Central to this system are the five melanocortin receptors (MC1R to MC5R), which are G protein-coupled receptors (GPCRs). The modulation of these receptors by synthetic ligands is a key area of research for developing therapies for obesity, cachexia, and other metabolic disorders.

This compound is a nonpeptidic, small molecule antagonist with a notable selectivity for the melanocortin-4 receptor (MC4R).[1] Its brain-penetrant nature makes it a valuable tool for in vivo studies investigating the central effects of MC4R blockade.[1]

SHU9119 is a potent peptide-based antagonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[2][3] It also exhibits partial agonist activity at the melanocortin-5 receptor (MC5R).[2][3]

Comparative Functional Data

The following tables summarize the quantitative data from functional assays for this compound and SHU9119. These values represent the concentration of the compound required to elicit a half-maximal response in either binding affinity or functional inhibition/stimulation.

CompoundReceptorAssay TypeValue (nM)Species
ML-00253764 hMC4RK160Human
hMC4RIC103Human
hMC4RIC320Human
hMC3RIC810Human
hMC5RIC2120Human
SHU9119 hMC3RIC0.23Human
hMC4RIC0.06Human
hMC5RIC0.09Human
mMC1REC0.64Mouse
mMC5REC2.31Mouse

h: human, m: mouse K

Signaling Pathways and Experimental Overview

The activation of melanocortin receptors, primarily coupling through Gs and Gq proteins, initiates downstream signaling cascades. A common pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Other pathways include the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. Antagonists like ML-00253764 and SHU9119 block these agonist-induced signaling events.

Melanocortin Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Melanocortin Receptor Melanocortin Receptor G Protein (Gs/Gq) G Protein (Gs/Gq) Melanocortin Receptor->G Protein (Gs/Gq) Activates Adenylyl Cyclase Adenylyl Cyclase G Protein (Gs/Gq)->Adenylyl Cyclase Activates ERK1/2 ERK1/2 G Protein (Gs/Gq)->ERK1/2 Leads to [Ca2+]i [Ca2+]i G Protein (Gs/Gq)->[Ca2+]i Increases cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates pERK1/2 pERK1/2 ERK1/2->pERK1/2 Phosphorylation Agonist Agonist Agonist->Melanocortin Receptor Activates Antagonist (ML-00253764/SHU9119) Antagonist (ML-00253764/SHU9119) Antagonist (ML-00253764/SHU9119)->Melanocortin Receptor Blocks

Caption: Overview of melanocortin receptor signaling pathways.

A typical experimental workflow to compare the functional effects of ML-00253764 and SHU9119 would involve treating cells expressing a specific melanocortin receptor with an agonist in the presence or absence of the antagonist and then measuring the downstream signaling events.

Experimental Workflow for Antagonist Functional Assays Cell Culture Cell Culture Antagonist Incubation Antagonist Incubation Cell Culture->Antagonist Incubation Treat with ML-00253764 or SHU9119 Agonist Stimulation Agonist Stimulation Antagonist Incubation->Agonist Stimulation Add Melanocortin Agonist Assay Assay Agonist Stimulation->Assay Data Analysis Data Analysis Assay->Data Analysis

Caption: General experimental workflow for functional assays.

Experimental Protocols

Detailed methodologies for key functional assays are provided below.

cAMP Production Assay

This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the melanocortin receptor of interest in a 96-well plate and culture overnight.

  • Antagonist Pre-incubation: Remove the culture medium and add a buffer containing varying concentrations of ML-00253764 or SHU9119. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a known concentration of a melanocortin agonist (e.g., α-MSH) to the wells and incubate for a further 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are downstream targets of many GPCR signaling pathways.

Protocol:

  • Cell Culture and Serum Starvation: Plate cells in a suitable multi-well plate. Prior to the assay, serum-starve the cells for 4-18 hours to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-incubation: Treat the cells with different concentrations of ML-00253764 or SHU9119 for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a melanocortin agonist for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Detection: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in the cell lysates can be quantified using various methods, including Western blotting, ELISA, or bead-based assays (e.g., AlphaScreen).

  • Data Analysis: Normalize the pERK1/2 signal to the total ERK1/2 signal and plot the results against the antagonist concentration to calculate the IC₅₀.

Intracellular Calcium Mobilization Assay

This assay measures changes in the intracellular free calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled receptors.

Protocol:

  • Cell Culture and Dye Loading: Culture cells expressing the melanocortin receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then add a buffer containing the desired concentrations of ML-00253764 or SHU9119.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the melanocortin agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak response is used to determine the inhibitory effect of the antagonist and to calculate the IC₅₀.

Conclusion

Both this compound and SHU9119 are effective antagonists of the melanocortin system, with distinct profiles. SHU9119 demonstrates high potency at both MC3R and MC4R, with additional partial agonist activity at MC5R. In contrast, ML-00253764 is a selective antagonist for MC4R, with lower affinity for MC3R and MC5R. The choice between these two compounds will depend on the specific research question, the desired receptor selectivity, and the experimental model (in vitro vs. in vivo). The provided experimental protocols offer a starting point for the functional characterization of these and other melanocortin receptor ligands.

References

Comparative Selectivity Profile of ML-00253764 Hydrochloride for Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ML-00253764 hydrochloride against other known melanocortin receptor ligands. The data presented herein is compiled from various sources to offer an objective overview of its performance, supported by detailed experimental protocols and a visualization of the relevant signaling pathway.

This compound is a non-peptidic, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and body weight.[1][2] Its ability to selectively target MC4R over other melanocortin receptor subtypes is crucial for its therapeutic potential in conditions such as cancer-induced cachexia.[1]

Quantitative Selectivity Profile

The following table summarizes the binding affinities (Ki) and functional activities (IC50) of this compound in comparison to other well-characterized melanocortin receptor ligands. This data highlights the selectivity of ML-00253764 for the MC4 receptor.

CompoundReceptorKi (μM)IC50 (μM)Activity
ML-00253764 hMC3R -0.81[1][2]Antagonist[1]
hMC4R 0.16[1][3]0.103 - 0.32[1][2]Antagonist[1][3]
hMC5R -2.12[1][2]Antagonist[1]
SHU9119 hMC3R -0.00023Antagonist[4][5]
hMC4R -0.00006Antagonist[4][5]
hMC5R -0.00009Partial Agonist[4][5]
HS014 hMC3R --Antagonist (10-fold less potent than at MC4R)[5]
hMC4R 0.00316-Antagonist[5][6]
HS024 hMC4R 0.00029-Antagonist (20-fold selective over other MC receptors)[3]
Melanotan II hMC1R 0.00067-Agonist[7]
hMC3R 0.034-Agonist[7]
hMC4R 0.0066-Agonist[7]
hMC5R 0.046-Agonist[7]

hMC refers to human melanocortin receptor.

Experimental Protocols

The data presented in this guide is typically generated using the following standard experimental methodologies:

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the ability of a test compound (e.g., ML-00253764) to displace a radiolabeled ligand from melanocortin receptors.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor subtype of interest (hMC3R, hMC4R, or hMC5R). The protein concentration of the membrane preparation is quantified using a standard protein assay.[8]

  • Assay Setup: The assay is typically performed in a 96-well or 384-well microplate.[8]

  • Competitive Binding: Cell membranes are incubated with a fixed concentration of a radiolabeled ligand, commonly [125I]-[Nle4,D-Phe7]-α-MSH ([125I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound.[8]

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a filter plate. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[2]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[8]

Functional Assay (cAMP Accumulation Assay)

This assay is used to determine the functional activity of a compound (i.e., whether it acts as an agonist or antagonist) by measuring the production of the second messenger, cyclic adenosine monophosphate (cAMP).

Objective: To quantify the effect of a test compound on agonist-induced cAMP production in cells expressing a specific melanocortin receptor subtype.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing the melanocortin receptor of interest are cultured in appropriate media.[1]

  • Cell Stimulation: For antagonist activity determination, cells are pre-incubated with varying concentrations of the test compound (e.g., ML-00253764) before being stimulated with a known melanocortin receptor agonist, such as [Nle4,D-Phe7]-α-melanocyte-stimulating hormone (NDP-α-MSH).[1] A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Detection: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of detection methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.[9][10][11]

  • Data Analysis: For antagonists, the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced cAMP production, is determined by non-linear regression analysis.

Melanocortin Receptor Signaling Pathway

The binding of an agonist to melanocortin receptors (MC3R, MC4R, MC5R) typically initiates a Gs protein-coupled signaling cascade, leading to the production of cAMP. Antagonists like ML-00253764 block this pathway by preventing agonist binding.

Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (MCxR) Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., α-MSH) Agonist->MCR Binds & Activates Antagonist Antagonist (e.g., ML-00253764) Antagonist->MCR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response CREB->Response

Caption: Melanocortin receptor signaling pathway.

This guide demonstrates that this compound is a selective antagonist for the melanocortin-4 receptor, with lower affinity for MC3R and MC5R. This selectivity profile, determined through standard radioligand binding and functional assays, underscores its potential as a targeted therapeutic agent.

References

Validating the Effects of ML-00253764 Hydrochloride Using CRISPR/Cas9 MC4R Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of ML-00253764 hydrochloride, a known Melanocortin-4 Receptor (MC4R) antagonist, with other alternatives. It leverages experimental data from studies utilizing CRISPR/Cas9-generated MC4R knockout cells to validate the on-target effects of this compound. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, metabolic disorders, and oncology.

Introduction to MC4R and this compound

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a critical role in the regulation of energy homeostasis, appetite, and body weight.[1][2] Dysregulation of the MC4R signaling pathway is associated with obesity and cachexia.[1][2] this compound is a non-peptide, brain-penetrant antagonist of MC4R, showing selectivity for this receptor over other melanocortin receptor subtypes.[3][4] Its ability to block MC4R activity makes it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent for conditions like cancer-associated cachexia.

To definitively validate that the effects of a compound like this compound are mediated through its intended target, a robust experimental approach is to compare its activity in cells with and without the target receptor. The advent of CRISPR/Cas9 gene-editing technology allows for the precise and efficient creation of knockout cell lines, providing a clean background for such validation studies.

Comparative Analysis of MC4R Antagonists

This section provides a quantitative comparison of this compound with other commonly used MC4R antagonists. The data is summarized in Table 1, highlighting the binding affinities and functional potencies of these compounds.

CompoundChemical ClassBinding Affinity (Ki) vs. hMC4RFunctional Antagonism (IC50)Selectivity Profile
This compound Non-peptide0.16 µM0.103 µMSelective for MC4R over MC3R and MC5R
SHU9119 Peptide-0.06 nMPotent MC3R and MC4R antagonist; partial MC5R agonist.[1][5]
HS014 Peptide3.16 nM-Selective for MC4R over MC1R, MC3R, and MC5R.[6]

Table 1: In Vitro Performance of Selected MC4R Antagonists. This table summarizes the binding and functional parameters of this compound and two alternative peptide-based MC4R antagonists, SHU9119 and HS014.

Validation of this compound Effects Using MC4R Knockout Cells

A key validation of a specific antagonist is to demonstrate its lack of effect in a cellular system where the target receptor has been removed. A recent study utilized a CRISPR/Cas9-generated MC4R null melanoma cell line (A-2058 Clone 1) to validate the on-target effects of ML-00253764. The results of this study are summarized in Table 2.

Cell LineMC4R StatusTreatmentAntiproliferative Effect (IC50)Inhibition of ERK1/2 Phosphorylation
A-2058Wild-TypeML-0025376411.1 nMTime-dependent inhibition observed
A-2058 Clone 1KnockoutML-00253764360.1 nMNo significant inhibition observed

Table 2: Effects of ML-00253764 in Wild-Type vs. MC4R Knockout Melanoma Cells. This data demonstrates that the antiproliferative and ERK1/2 signaling inhibitory effects of ML-00253764 are significantly attenuated in the absence of MC4R, confirming its on-target activity in this cellular context.[3]

While this study provides strong evidence for the MC4R-mediated effects of ML-00253764 on cell proliferation and ERK1/2 signaling, a direct comparison of its effect on the canonical Gαs-cAMP pathway in wild-type versus MC4R knockout cells would provide further definitive validation of its mechanism of action as an MC4R antagonist. Available data does show that ML-00253764 can act as a partial inverse agonist in cells expressing mutant MC4Rs with high basal cAMP activity.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of ML-00253764 and the experimental approach for its validation, the following diagrams illustrate the key signaling pathway and workflows.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Binds & Activates Gs Gs MC4R->Gs Activates AC AC Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates ML-00253764 ML-00253764 ML-00253764->MC4R Blocks

Figure 1: MC4R Signaling Pathway. This diagram illustrates the canonical Gαs-cAMP signaling cascade initiated by the binding of α-MSH to MC4R, leading to the activation of PKA and CREB-mediated gene expression. ML-00253764 acts as an antagonist, blocking this pathway.[1][6]

Experimental_Workflow cluster_knockout CRISPR/Cas9 MC4R Knockout cluster_validation Antagonist Validation sgRNA_Design sgRNA Design & Synthesis Transfection Transfection of Cas9 & sgRNA sgRNA_Design->Transfection Single_Cell_Cloning Single-Cell Cloning Transfection->Single_Cell_Cloning Validation_KO Validation (Sequencing & Western Blot) Single_Cell_Cloning->Validation_KO KO_Cells MC4R Knockout Cells Validation_KO->KO_Cells WT_Cells Wild-Type Cells Treatment Treat with ML-00253764 WT_Cells->Treatment KO_Cells->Treatment Assay Functional Assay (e.g., cAMP) Treatment->Assay Analysis Compare Responses Assay->Analysis

Figure 2: Experimental Workflow. This diagram outlines the major steps involved in generating an MC4R knockout cell line using CRISPR/Cas9 and the subsequent workflow for validating the on-target effects of an antagonist like ML-00253764.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to validate the effects of this compound using CRISPR/Cas9 MC4R knockout cells.

Generation of MC4R Knockout Cell Line (e.g., HEK293) using CRISPR/Cas9
  • sgRNA Design and Synthesis:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the MC4R gene to ensure a frameshift mutation leading to a non-functional protein. Utilize online CRISPR design tools for optimal sgRNA selection with high on-target and low off-target scores.

    • Synthesize the designed sgRNAs.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

    • Co-transfect the cells with a plasmid encoding Cas9 nuclease and the synthesized sgRNAs using a suitable transfection reagent (e.g., lipofection). A plasmid co-expressing a fluorescent marker (e.g., GFP) can be included for subsequent cell sorting.

  • Single-Cell Cloning:

    • Forty-eight hours post-transfection, detach the cells and perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells. Alternatively, perform limiting dilution to seed an average of 0.5 cells per well.

    • Culture the single cells until colonies are formed.

  • Validation of MC4R Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region of the MC4R gene by PCR and sequence the amplicons (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot Analysis: Lyse the cells from confirmed knockout clones and perform a Western blot using a validated anti-MC4R antibody to confirm the absence of the MC4R protein. Use wild-type cell lysate as a positive control.

Functional Validation: α-MSH-Stimulated cAMP Assay
  • Cell Seeding:

    • Seed both wild-type and validated MC4R knockout HEK293 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Cell Starvation and Pre-treatment:

    • The following day, replace the growth medium with serum-free medium and incubate for at least 2 hours to reduce basal cAMP levels.

    • Pre-treat the cells with varying concentrations of this compound or a vehicle control for 30 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a submaximal concentration (e.g., EC80) of the MC4R agonist, α-melanocyte-stimulating hormone (α-MSH), for 15-30 minutes at 37°C. Include a set of wells with no α-MSH stimulation to measure basal cAMP levels.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cAMP levels to the vehicle-treated control.

    • Compare the α-MSH-stimulated cAMP response in wild-type and MC4R knockout cells.

    • In wild-type cells, determine the IC50 value of this compound for the inhibition of α-MSH-stimulated cAMP production.

    • Confirm that this compound has no effect on cAMP levels in the MC4R knockout cells.

Conclusion

The use of CRISPR/Cas9-mediated MC4R knockout cells provides an unequivocal method for validating the on-target effects of antagonists like this compound. The presented data demonstrates that the antiproliferative and ERK1/2 inhibitory effects of ML-00253764 are dependent on the presence of MC4R. While further studies directly comparing its impact on the cAMP pathway in wild-type versus knockout cells are warranted for complete validation, the existing evidence strongly supports its specificity. This guide offers a framework for researchers to design and execute robust experiments to characterize and compare MC4R antagonists, ultimately aiding in the development of novel therapeutics targeting this important receptor.

References

A Comparative Guide to Non-Peptide MC4R Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available, non-peptide antagonists of the Melanocortin-4 Receptor (MC4R) for use in preclinical research. The MC4R, a G-protein coupled receptor predominantly expressed in the hypothalamus, is a critical regulator of energy homeostasis, food intake, and body weight.[1][2] While peptide-based antagonists have been instrumental in early research, non-peptide small molecules offer potential advantages in terms of oral bioavailability and metabolic stability, making them valuable tools for a range of comparative studies.

This document summarizes the in vitro and in vivo performance of selected non-peptide MC4R antagonists, providing key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Non-Peptide MC4R Antagonists

The following table summarizes the binding affinity and functional activity of several non-peptide MC4R antagonists. These compounds represent viable alternatives to peptide-based modulators for in vitro and in vivo investigations into MC4R function.

Compound NameChemical ClassTarget SpeciesBinding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)Selectivity ProfileKey In Vivo Effects
PF-07258669 Spirocyclic piperidineHuman0.46[1][3]13 (inverse agonist)[1][3]>700-fold vs MC3R, >1800-fold vs MC5R, >3400-fold vs MC1R[3]Increases food intake and body weight in aged rats.[1][4]
JKC363 Cyclic peptide analogNot Specified-0.5 (vs hMC4R)[2][5]~90-fold selective for MC4R over MC3R.[2][5]Blocks α-MSH-stimulated TRH release.[2][5]
HS014 Cyclic peptideHuman3.16[6]->17-fold vs MC3R, >34-fold vs MC1R, >219-fold vs MC5R.[6]Increases food intake in free-feeding rats.[7][8]
HS024 Cyclic peptideHuman0.29[6]-~18-fold vs MC3R, ~11-fold vs MC5R, ~64-fold vs MC1R.[6]Increases food intake.[6]
SNT207858 Not SpecifiedNot Specified22 (binding)[6]11 (functional)[6]Selective for MC4R.[6]Orally active and brain-penetrant.[6]
MCL0129 Piperazine derivativeHuman7.9[9]Attenuates α-MSH-induced cAMP formation.[9]No affinity for MC1 and MC3 receptors.[9]Anxiolytic and antidepressant-like effects in rodents.[9][10]
TCMCB07 Cyclic nonapeptideRat-IC₅₀ of 31.5 nmol for MC4R.[11]Also shows activity at MC3R (IC₅₀ = 11.1 nmol).[11]Ameliorates cachexia in rat models of cancer and chronic kidney disease.[11][12]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of MC4R antagonism and the methodologies used for characterization, the following diagrams illustrate the primary MC4R signaling cascade and a standard experimental workflow for evaluating antagonist potency.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Antagonist Non-peptide Antagonist Antagonist->MC4R Blocks Binding Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Physiological ↓ Food Intake ↑ Energy Expenditure Gene->Physiological

Caption: Simplified MC4R signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Accumulation Assay (Determine IC50) Binding->Functional Selectivity Binding/Functional Assays on other MCRs Functional->Selectivity PK Pharmacokinetic Studies (Bioavailability, Brain Penetration) Selectivity->PK Efficacy Food Intake & Body Weight Studies (Rodent Models) PK->Efficacy Safety Off-target & Toxicity Assessment Efficacy->Safety end Lead Candidate Selection Safety->end start Compound Synthesis & Purification start->Binding

Caption: Typical workflow for MC4R antagonist evaluation.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound for the MC4R by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from cells stably expressing human MC4R (e.g., from PerkinElmer).

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).

  • Test Compound: Non-peptide MC4R antagonist of interest.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA).[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Non-specific Binding Control: A high concentration of a known MC4R ligand (e.g., 1 µM α-MSH).[13]

  • Apparatus: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, scintillation counter.

Procedure:

  • Preparation: Thaw receptor membranes on ice and dilute in assay buffer. Prepare serial dilutions of the test compound in assay buffer. Dilute the radioligand in assay buffer to a final concentration typically at or below its Kₔ.

  • Incubation: In a 96-well plate, add assay buffer, diluted radioligand, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control. Add the diluted receptor membranes to initiate the binding reaction.

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) with gentle agitation to reach equilibrium.[13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This cell-based assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in MC4R signaling.

Materials:

  • Cell Line: A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).

  • MC4R Agonist: A potent agonist such as α-MSH or Melanotan II (MTII).

  • Test Compound: Non-peptide MC4R antagonist of interest.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

Procedure:

  • Cell Plating: Seed the MC4R-expressing cells into 96- or 384-well plates and culture overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound (or vehicle control) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the MC4R agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

In Vivo Food Intake and Body Weight Measurement (Rodent Model)

This experiment evaluates the in vivo efficacy of an MC4R antagonist to stimulate food intake and affect body weight in a rodent model.

Materials:

  • Animals: Male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Test Compound: The non-peptide MC4R antagonist formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle Control: The formulation vehicle without the test compound.

  • Apparatus: Animal caging with access to food and water, metabolic cages for precise food intake measurement, animal scale.

Procedure:

  • Acclimation: Acclimate the animals to their housing conditions and handling for at least one week prior to the experiment.

  • Baseline Measurement: Measure and record the baseline daily food intake and body weight for several days to establish a stable baseline for each animal.

  • Dosing: Administer the test compound or vehicle control to the animals at the desired dose(s) and time(s).

  • Food Intake Monitoring: Measure cumulative food intake at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).[7][14] For continuous monitoring, specialized automated food intake monitoring systems can be used.

  • Body Weight Monitoring: Measure body weight daily at the same time each day throughout the study period.

  • Data Analysis: Compare the food intake and change in body weight between the antagonist-treated groups and the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

References

Validating the On-Target Activity of ML-00253764 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of ML-00253764 hydrochloride with alternative melanocortin 4 receptor (MC4R) antagonists. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate informed decisions in the selection of research tools for studies involving the MC4R pathway.

This compound is a non-peptidic, selective antagonist of the melanocortin 4 receptor (MC4R), a key G-protein coupled receptor involved in the regulation of energy homeostasis and appetite. Validating its on-target activity is crucial for the accurate interpretation of experimental results. This guide compares this compound with two well-established peptidic MC4R antagonists, SHU9119 and HS024, based on their in vitro binding affinity, functional antagonism, and in vivo efficacy in relevant models.

In Vitro Performance: A Head-to-Head Comparison

The on-target activity of this compound and its alternatives is primarily assessed through in vitro binding and functional assays. The following tables summarize the key quantitative data for these compounds.

CompoundChemical ClassBinding Affinity (Ki) for hMC4R (nM)Functional Antagonism (IC50) at hMC4R (nM)Selectivity over hMC3R (IC50 ratio)Selectivity over hMC5R (IC50 ratio)
This compound Non-peptide160320~2.5~6.6
SHU9119 PeptideNot explicitly found0.06~0.4 (Potent antagonist at MC3R as well)Partial agonist at MC5R
HS024 Peptide0.29Not explicitly found as IC50, but potent antagonist~18.8 (based on Ki values)~11.3 (based on Ki values)

Note: The data presented is compiled from various sources and may not be from direct head-to-head comparative studies. Variations in experimental conditions can influence these values.

Mechanism of Action: Downstream Signaling Pathways

This compound exerts its antagonist effect by binding to the MC4R and preventing the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This blockade inhibits the downstream signaling cascade, primarily the production of cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and other effectors. Furthermore, ML-00253764 has been shown to inhibit the phosphorylation of ERK1/2 and Akt, pathways also implicated in MC4R signaling.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates ERK_Akt ERK/Akt Phosphorylation MC4R->ERK_Akt Modulates alphaMSH α-MSH (Agonist) alphaMSH->MC4R Activates ML00253764 ML-00253764 (Antagonist) ML00253764->MC4R Blocks AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased food intake) PKA->Cellular_Response ERK_Akt->Cellular_Response Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test) prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end cAMP_Assay_Workflow start Start seed_cells Seed MC4R-expressing Cells start->seed_cells pre_incubate Pre-incubate with Antagonist seed_cells->pre_incubate stimulate Stimulate with Agonist pre_incubate->stimulate incubate_stim Incubate at 37°C stimulate->incubate_stim lyse_measure Lyse Cells and Measure cAMP incubate_stim->lyse_measure analysis Data Analysis (IC50 determination) lyse_measure->analysis end End analysis->end

A Comparative Analysis of ML-00253764 Hydrochloride and TCMCB07 for Cachexia Research

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Cachexia, a complex metabolic syndrome characterized by severe body weight loss, muscle wasting, and inflammation, presents a significant challenge in the treatment of chronic diseases such as cancer and chronic kidney disease. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key therapeutic target for combating this devastating condition. This guide provides a comprehensive comparison of two prominent MC4R antagonists, ML-00253764 hydrochloride and TCMCB07, to aid researchers in selecting the appropriate tool for their cachexia studies.

At a Glance: Key Differences and Similarities

Both this compound and TCMCB07 are antagonists of the MC4R and have demonstrated efficacy in preclinical models of cachexia. However, they differ in their chemical nature, with ML-00253764 being a small molecule and TCMCB07 being a cyclic nonapeptide. This fundamental difference can influence their pharmacokinetic and pharmacodynamic properties. While both are brain-penetrant, the extent and detail of their characterization in cachexia models vary in the currently available literature.

FeatureThis compoundTCMCB07 (Mifomelatide)
Compound Type Small molecule, non-peptidicCyclic nonapeptide
Primary Target Melanocortin-4 Receptor (MC4R) AntagonistMelanocortin-4 Receptor (MC4R) Antagonist
Reported Efficacy in Cachexia Reduces tumor-induced body weight loss in mice.[1][2]Ameliorates cancer- and chronic kidney disease-associated cachexia by increasing food intake, attenuating body weight loss, and preserving fat and lean mass.[3][4]
In Vitro Potency Kᵢ: 0.16 µM, IC₅₀: 0.103 µM for MC4R.[1]Data not readily available in public sources.
Administration Routes Studied Subcutaneous injection.[1]Intraperitoneal, subcutaneous, and oral gavage.[3][4]
Reported Mechanisms Blocks MC4R signaling. Also shown to inhibit ERK1/2 and Akt phosphorylation in glioblastoma cells.[5][6]Inhibits central melanocortin signaling to stimulate appetite and enhance anabolism; diminishes hypothalamic inflammation.[3][4]
Clinical Development No information on clinical trials for cachexia found.Has entered a Phase 2 clinical trial for cancer cachexia.[7]

Mechanism of Action: Targeting the Melanocortin Pathway in Cachexia

Cachexia is driven by a complex interplay of signaling pathways that promote a catabolic state. Pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6, play a central role in activating downstream pathways that lead to muscle and fat degradation. One of the key systems implicated in this process is the central melanocortin system. Overactivation of the MC4R in the hypothalamus is a critical driver of anorexia and metabolic changes leading to cachexia.[4][8]

Both this compound and TCMCB07 function by antagonizing the MC4R. By blocking the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), these compounds inhibit the downstream signaling cascade that promotes anorexia and energy expenditure. This intervention aims to restore a more anabolic state, thereby preserving body mass.

Cachexia_Signaling_Pathway cluster_inflammation Pro-inflammatory State (e.g., Cancer) cluster_hypothalamus Hypothalamic Melanocortin System cluster_compounds Therapeutic Intervention cluster_effects Physiological Outcomes Tumor/Disease Tumor/Disease Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Tumor/Disease->Cytokines POMC POMC Neurons Cytokines->POMC stimulate alphaMSH α-MSH POMC->alphaMSH release MC4R MC4R alphaMSH->MC4R activate Anorexia Anorexia MC4R->Anorexia EnergyExpenditure Increased Energy Expenditure MC4R->EnergyExpenditure ML00253764 ML-00253764 HCl ML00253764->MC4R antagonize TCMCB07 TCMCB07 TCMCB07->MC4R antagonize Cachexia Cachexia (Muscle & Fat Wasting) Anorexia->Cachexia EnergyExpenditure->Cachexia

Figure 1. Simplified signaling pathway of cachexia induction via the melanocortin system and the point of intervention for this compound and TCMCB07.

Preclinical Efficacy in Cachexia Models

TCMCB07

TCMCB07 has been evaluated in multiple rat models of anorexia and cachexia, including lipopolysaccharide (LPS)-induced anorexia, methylcholanthrene sarcoma-induced cancer cachexia, and 5/6 subtotal nephrectomy-induced chronic kidney disease cachexia.[4] Across these models, peripheral administration of TCMCB07 (intraperitoneal, subcutaneous, and oral) demonstrated significant positive effects:

  • Increased Food Intake and Body Weight: Treatment with TCMCB07 led to a notable increase in food consumption and a corresponding attenuation of body weight loss.[3][4]

  • Preservation of Body Composition: TCMCB07 was effective in preserving both fat mass and lean mass under cachectic conditions.[3][4]

  • Reduced Hypothalamic Inflammation: In the cancer cachexia model, TCMCB07 administration was shown to decrease the expression of inflammatory genes in the hypothalamus.[3][4]

This compound

The available data for this compound in cachexia models is primarily from a study using CT-26 tumor-bearing BALB/c mice. In this model of cancer-induced cachexia, chronic, peripheral dosing of ML-00253764 (3, 10, or 30 mg/kg, s.c.) demonstrated a protective effect against tumor-induced body weight loss.[1] Another study confirmed its efficacy in reducing weight loss in mice with Lewis lung carcinoma tumors.[2] While these findings are promising, the published literature lacks the detailed characterization of its effects on food intake, body composition, and inflammatory markers that is available for TCMCB07.

Experimental Protocols

TCMCB07 in Cancer Cachexia Model
  • Animal Model: Male Sprague-Dawley rats with methylcholanthrene (MCA) sarcoma-induced cachexia.

  • Treatment: TCMCB07 administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (intragastric) gavage.

  • Dosage: Specific dosages varied by administration route and experimental design. For example, 10 mg/kg for oral administration.[9]

  • Measurements: Daily food intake and body weight. Body composition (fat and lean mass) measured at baseline and at the end of the study using quantitative magnetic resonance (QMR). Hypothalamic inflammatory gene expression analyzed by RT-PCR.[3][4]

This compound in Cancer Cachexia Model
  • Animal Model: BALB/c mice bearing CT-26 colon carcinoma tumors.

  • Treatment: ML-00253764 administered via subcutaneous (s.c.) injection.

  • Dosage: 3, 10, or 30 mg/kg administered once daily.[1]

  • Measurements: Body weight was monitored throughout the study to assess the impact on tumor-induced weight loss.[1]

Experimental_Workflow cluster_model Cachexia Model Induction cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_analysis Analysis Model_Induction Induce Cachexia (e.g., Tumor Implantation) Treatment_Group Administer Compound (ML-00253764 or TCMCB07) Model_Induction->Treatment_Group Control_Group Administer Vehicle Model_Induction->Control_Group Monitor_Weight Monitor Body Weight & Food Intake Treatment_Group->Monitor_Weight Control_Group->Monitor_Weight Body_Comp Assess Body Composition (Fat & Lean Mass) Monitor_Weight->Body_Comp Biomarkers Analyze Biomarkers (e.g., Inflammatory Genes) Body_Comp->Biomarkers Data_Analysis Compare Treatment vs. Control Biomarkers->Data_Analysis

Figure 2. Generalized experimental workflow for evaluating anti-cachexia agents in preclinical models.

Conclusion and Future Directions

Both this compound and TCMCB07 are valuable tools for investigating the role of the MC4R in cachexia. TCMCB07 is a well-characterized compound with demonstrated efficacy across multiple cachexia models and administration routes, and its progression to clinical trials underscores its therapeutic potential.[3][4][7] The publicly available data for TCMCB07 is more extensive, providing a robust foundation for its use in cachexia research.

This compound has also shown promise in attenuating cancer-induced weight loss.[1][2] Its small molecule nature may offer advantages in terms of oral bioavailability and manufacturing. However, further studies are needed to fully characterize its efficacy and mechanism of action in various cachexia models, including detailed assessments of its effects on food intake, body composition, and inflammatory pathways.

For researchers initiating new studies on the melanocortin pathway in cachexia, TCMCB07 offers a well-documented option with a broader range of supporting data. This compound represents a promising alternative, particularly for studies where a non-peptidic small molecule is preferred, though additional characterization may be required depending on the specific research questions. The choice between these two compounds will ultimately depend on the specific experimental goals, the desired route of administration, and the cachexia model being employed.

References

Assessing the Potency of ML-00253764 Hydrochloride Relative to Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the melanocortin 4 receptor (MC4R) antagonist, ML-00253764 hydrochloride, with other known MC4R modulators. The information is intended for researchers, scientists, and drug development professionals working on therapeutics targeting the melanocortin system. This document summarizes key performance data from in vitro assays and provides detailed experimental protocols to support further research and validation.

Introduction to this compound

This compound is a non-peptidic, brain-penetrant antagonist of the melanocortin 4 receptor (MC4R).[1] The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and plays a crucial role in regulating energy homeostasis, appetite, and metabolism.[2][3] Antagonism of MC4R is a therapeutic strategy being explored for conditions such as cachexia (severe body wasting) associated with chronic diseases.

Comparative Potency of MC4R Antagonists

The potency of this compound is assessed here in comparison to other well-characterized MC4R ligands: the synthetic peptide antagonist SHU-9119, the endogenous antagonist Agouti-related protein (AgRP), and the selective peptide antagonist HS014. The following tables summarize their binding affinities (Ki) and functional potencies (IC50) at the human MC4R.

Table 1: In Vitro Binding Affinity of Selected MC4R Antagonists
CompoundChemical ClassBinding Affinity (Ki) vs. hMC4R
This compoundSmall Molecule160 nM[1][4]
SHU-9119PeptideNot explicitly found as Ki, see IC50
AgRP (83-132), humanPeptideNot explicitly found as Ki, see IC50
HS014Peptide3.16 nM[5]
Table 2: In Vitro Functional Antagonism of Selected MC4R Antagonists
CompoundAssay TypeCell LineIC50 vs. hMC4R
This compoundRadioligand DisplacementHEK293103 nM[1]
This compoundcAMP AccumulationHEK293320 nM
SHU-9119cAMP AccumulationhMC3R/hMC4R expressing cells0.06 nM[6]
AgRP (83-132), humancAMP AccumulationNot specifiedPotent, but specific IC50 varies
HS014Not specifiedCloned human MC4RNot explicitly found as IC50, see Ki

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the MC4R signaling pathway and a typical workflow for antagonist screening.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Activates Antagonist ML-00253764 SHU-9119 AgRP Antagonist->MC4R Blocks Gs Gαs MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Energy Homeostasis) CREB->Gene Regulates

MC4R Signaling Pathway

Experimental_Workflow cluster_assay_development Assay Development cluster_screening Compound Screening cluster_functional_validation Functional Validation node1 Cell Line Selection & MC4R Expression node2 Radioligand Selection ([¹²⁵I]-NDP-α-MSH) node1->node2 node3 Assay Optimization node2->node3 node4 Primary Screen (Single Concentration) node3->node4 node5 Dose-Response Analysis (IC50 Determination) node4->node5 node6 cAMP Accumulation Assay node5->node6 node7 Data Analysis & Potency Ranking node6->node7

GPCR Antagonist Screening Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MC4R.

1. Materials:

  • Cells: HEK293 cells stably expressing human MC4R.

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).

  • Test Compound: this compound and other reference antagonists.

  • Non-specific binding control: High concentration of unlabeled NDP-α-MSH.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

  • Scintillation fluid.

  • 96-well microplates and filter plates (GF/C).

  • Microplate scintillation counter.

2. Procedure:

  • Cell Membrane Preparation: Culture HEK293-hMC4R cells to high density. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 25 µL of cell membrane preparation, 25 µL of [¹²⁵I]-NDP-α-MSH, and 50 µL of assay buffer.

    • Non-specific Binding: 25 µL of cell membrane preparation, 25 µL of [¹²⁵I]-NDP-α-MSH, and 50 µL of unlabeled NDP-α-MSH (1 µM final concentration).

    • Competitive Binding: 25 µL of cell membrane preparation, 25 µL of [¹²⁵I]-NDP-α-MSH, and 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway. The Promega GloSensor™ cAMP Assay is a common method.

1. Materials:

  • Cells: HEK293 cells co-transfected with human MC4R and the GloSensor™ cAMP plasmid.

  • Agonist: NDP-α-MSH.

  • Test Compound: this compound and other reference antagonists.

  • GloSensor™ cAMP Reagent.

  • CO₂-independent cell culture medium.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

2. Procedure:

  • Cell Preparation: Seed the transfected HEK293 cells into the assay plates and allow them to attach overnight.

  • Reagent Equilibration: On the day of the assay, replace the culture medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the reagent to enter the cells.

  • Antagonist Pre-incubation: Add the test compounds (antagonists) at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the agonist (NDP-α-MSH, typically at its EC80 concentration) to all wells, including those with and without the antagonist.

  • Detection: Immediately measure the luminescence signal using a luminometer. Kinetic readings can be taken over 15-30 minutes, or an endpoint reading can be performed.

  • Data Analysis:

    • The luminescence signal is proportional to the intracellular cAMP concentration.

    • Plot the luminescence response against the log concentration of the antagonist.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

This guide provides a foundational comparison of this compound's potency and a framework for its experimental evaluation. Researchers are encouraged to adapt these protocols to their specific experimental conditions and to consult the primary literature for further details.

References

Comparative Analysis of ML-00253764 Hydrochloride and Other MC4R Antagonists: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity profile of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, with other notable MC4R antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate research tools.

This compound is recognized as a potent and selective antagonist of the MC4R, a key G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis and appetite. Its selectivity is a critical attribute, minimizing off-target effects and ensuring focused research outcomes. This guide presents available cross-reactivity data for this compound and compares it with other commercially available MC4R antagonists, including SHU-9119, THIQ, Setmelanotide, and PF-07258669.

Cross-Reactivity Profiles

The following table summarizes the available quantitative data on the cross-reactivity of this compound and its alternatives against various melanocortin receptor subtypes. Data is presented as IC50 (nM), representing the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand or the functional response of the receptor.

CompoundMC3R IC50 (nM)MC4R IC50 (nM)MC5R IC50 (nM)Selectivity (MC4R vs. others)
This compound 810[1]320[1]2120[1]~2.5-fold vs MC3R, ~6.6-fold vs MC5R
SHU-9119 0.23[2]0.06[2]0.09 (partial agonist)[2]~3.8-fold vs MC3R, also potent at MC5R
THIQ Data not availableData not availableData not availablePrimarily known as a selective MC4R agonist, antagonist selectivity data is limited.
Setmelanotide 5.3[3]0.27[3]1600[3]~20-fold vs MC3R, ~5900-fold vs MC5R
PF-07258669 >200-fold less potent than MC4R[4]0.46 (Ki, nM)>200-fold less potent than MC4R[4]>200-fold selective over MC1R, MC3R, and MC5R

Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. The selectivity ratios provide a more standardized measure for comparison.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the MC4R and a typical experimental workflow for assessing antagonist activity.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist α-MSH (Agonist) Agonist->MC4R Binds and Activates Antagonist ML-00253764 (Antagonist) Antagonist->MC4R Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., satiety signals) CREB->Gene_Expression Regulates Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis A Prepare cells expressing MC4R D Incubate cells with antagonist and radiolabeled agonist A->D B Prepare serial dilutions of antagonist (e.g., ML-00253764) B->D C Prepare fixed concentration of radiolabeled agonist (e.g., [125I]-NDP-α-MSH) C->D E Separate bound and free radioligand (e.g., filtration) D->E F Measure radioactivity E->F G Generate competition curve and calculate IC50 F->G

References

A Comparative Analysis of Peptide vs. Non-Peptide MC4R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of Melanocortin-4 Receptor antagonists.

The Melanocortin-4 Receptor (MC4R) stands as a critical regulator of energy homeostasis, making it a prime therapeutic target for metabolic disorders. Both peptide-based and non-peptide small molecule antagonists have been developed to modulate its activity, each class presenting a unique profile of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of next-generation MC4R-targeted therapeutics.

At a Glance: Peptide vs. Non-Peptide MC4R Antagonists

FeaturePeptide AntagonistsNon-Peptide Antagonists
Origin Often derived from endogenous ligands (e.g., AgRP) or synthetic peptide libraries.[1][2]Developed through high-throughput screening and medicinal chemistry efforts.[3][4]
Binding Affinity Typically exhibit high, often nanomolar, binding affinity.[1][5]Potency has improved to low nanomolar affinity for some compounds.[3][6]
Selectivity Can be engineered for high selectivity over other melanocortin receptor subtypes.[5][7]Achieving high selectivity can be challenging, but highly selective compounds have been identified.[6][8]
Pharmacokinetics Generally poor oral bioavailability and shorter half-life, often requiring injection.[6]Can be designed for oral bioavailability and improved pharmacokinetic profiles.[3]
In Vivo Efficacy Potent effects on increasing food intake and body weight demonstrated in animal models.[9][10]Orally active compounds have shown significant increases in food intake in vivo.[3]
Developmental Stage Several compounds have been used extensively in preclinical research; some have entered clinical trials.[6]A number of candidates are in preclinical and clinical development.[6][11]

Quantitative Performance Data

The following tables summarize key quantitative data for representative peptide and non-peptide MC4R antagonists based on published literature.

Table 1: In Vitro Performance of Selected MC4R Antagonists

CompoundClassBinding Affinity (Ki/IC50, nM) vs. hMC4RFunctional Antagonism (IC50, nM)Selectivity (fold) vs. hMC3RReference
SHU9119Peptide---[9]
HS014Peptide3.16-17.2[11]
Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH2Peptide--15-fold vs mMC3R[1]
Ro27-4680Non-PeptideIC50 <10No agonist activity~30-fold vs MC3R[12]
Compound 12iNon-PeptideLow nanomolar--[3]
MCL0129Non-PeptideMatches experimental value-High[8][13][14]
GSC000580Non-Peptide<1<1500-1000 fold[6]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the methods to assess antagonist activity is crucial for interpreting performance data.

MC4R Signaling Pathway

The MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/cAMP pathway.[15][16] Activation by an agonist, such as α-melanocyte-stimulating hormone (α-MSH), leads to the stimulation of adenylyl cyclase (AC), an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[15] PKA then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.[17][18] MC4R antagonists block this cascade by preventing agonist binding.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Gs Gαs MC4R->Gs Activates Agonist α-MSH (Agonist) Agonist->MC4R Activates Antagonist MC4R Antagonist (Peptide or Non-Peptide) Antagonist->MC4R Blocks AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Decreased Food Intake Increased Energy Expenditure Downstream->Response

MC4R Signaling Cascade
Experimental Workflow: Characterizing MC4R Antagonists

A typical workflow for characterizing a novel MC4R antagonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Experimental_Workflow Start Novel Compound (Peptide or Non-Peptide) BindingAssay Competitive Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay cAMP Accumulation Assay (Determine IC50) Start->FunctionalAssay SelectivityAssay Test against other Melanocortin Receptors (MC1R, MC3R, MC5R) BindingAssay->SelectivityAssay FunctionalAssay->SelectivityAssay PKStudies Pharmacokinetic Studies (Bioavailability, Half-life) SelectivityAssay->PKStudies InVivoEfficacy In Vivo Efficacy Studies (Food Intake, Body Weight in Animal Models) PKStudies->InVivoEfficacy ToxStudies Toxicology Studies InVivoEfficacy->ToxStudies Result Characterized MC4R Antagonist ToxStudies->Result

Workflow for MC4R Antagonist Characterization

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the MC4R.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4) is used.

  • Radioligand: A radiolabeled MC4R agonist with high affinity, such as [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (¹²⁵I-NDP-MSH), is used.

  • Assay Procedure:

    • A fixed concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (antagonist) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., α-MSH).

    • The mixture is incubated to reach equilibrium.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[19]

Functional Antagonism Assay (cAMP Accumulation)

Objective: To determine the functional potency (IC50) of an antagonist in inhibiting agonist-stimulated cAMP production.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human MC4R are seeded in multi-well plates.

  • Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine - IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Cells are pre-incubated with increasing concentrations of the test antagonist.

    • A fixed concentration of an MC4R agonist (e.g., α-MSH, typically at its EC80 concentration) is then added to stimulate the cells.

    • The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a variety of methods, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.[20]

      • Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay technique.

      • Reporter Gene Assays: Cells co-transfected with a cAMP response element (CRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[1][21][22]

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production, is determined by plotting the cAMP levels against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.[23]

Conclusion

The development of MC4R antagonists has seen significant progress in both the peptide and non-peptide arenas. While peptide antagonists have historically offered high potency and selectivity, their therapeutic application has been limited by poor pharmacokinetic properties. The advent of potent, selective, and orally bioavailable non-peptide antagonists represents a major advancement in the field.[3] The choice between these two classes will ultimately depend on the specific research or therapeutic application. For basic research and in vivo proof-of-concept studies where administration route is less of a concern, peptide antagonists remain valuable tools. For clinical development, particularly for chronic conditions, the focus has largely shifted towards non-peptide small molecules with more favorable drug-like properties. This guide provides a foundational framework for comparing these modalities, and researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.

References

Safety Operating Guide

Proper Disposal of ML-00253764 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Halogenated Heterocyclic Compound

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. ML-00253764 hydrochloride, a non-peptide melanocortin MC4 receptor antagonist, requires meticulous handling and disposal due to its chemical structure, which includes bromine, fluorine, and an imidazole moiety. In the absence of a specific Safety Data Sheet (SDS), this guide provides a procedural, step-by-step framework for its safe handling and disposal, drawing upon general principles for halogenated organic compounds and imidazole derivatives.

Hazard Identification and Waste Classification

Key Considerations:

  • Halogenated Compound: The presence of bromine and fluorine means this compound should be segregated as halogenated organic waste.[1] Co-disposal with non-halogenated waste can lead to the formation of toxic byproducts during treatment.[1]

  • Imidazole Derivative: Imidazole and its derivatives are often corrosive and can be harmful if swallowed.[4][5] Waste containing imidazole should be stored away from incompatible materials such as strong oxidizers and acids.[3][4]

  • Toxicity: Although specific toxicity data for this compound is not detailed in the provided search results, it is prudent to handle it with a high degree of caution.

Step-by-Step Disposal Protocol

Adherence to the following operational plan is crucial for the safe disposal of this compound and associated materials.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A fully buttoned laboratory coat

Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process.

  • Solid Waste:

    • Collect unadulterated this compound powder in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

    • Contaminated materials such as weighing paper, pipette tips, and gloves must also be placed in this container.[1]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, dedicated waste container labeled "Halogenated Organic Aqueous Waste."[1]

    • Solutions of the compound in organic solvents should be collected in a container labeled "Halogenated Organic Solvent Waste."

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Halogenated Organic," "Toxic").

Storage of Chemical Waste
  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure containers are tightly sealed to prevent leakage or evaporation.

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.[3][4]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to treat or dispose of the chemical waste through standard laboratory drains or as general waste.

  • High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[6][7]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area of the spill, preferably using a chemical fume hood.

  • Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large spills of solutions in organic solvents.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Identify ML-00253764 HCl Waste WasteType Determine Waste Form Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous or solvent solutions) WasteType->LiquidWaste Liquid SegregateSolid Segregate in 'Halogenated Organic Solid Waste' Container SolidWaste->SegregateSolid SegregateLiquid Segregate in 'Halogenated Organic Liquid Waste' Container LiquidWaste->SegregateLiquid LabelContainer Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) SegregateSolid->LabelContainer SegregateLiquid->LabelContainer StoreWaste Store in Designated Hazardous Waste Area LabelContainer->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) for Pickup and Disposal StoreWaste->ContactEHS

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on general principles for handling similar chemical structures. Always consult your institution's specific safety and disposal protocols and, if available, the official Safety Data Sheet (SDS) for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ML-00253764 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of ML-00253764 hydrochloride, a selective melanocortin receptor 4 (MC4R) antagonist. By adhering to these protocols, you can minimize risks and maintain a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsConforming to EN166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant GlovesCompatible with the solvents being used. Dispose of contaminated gloves after use.
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.
Respiratory Protection Dust Mask or RespiratorUse in well-ventilated areas. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will ensure both the integrity of your experiments and the safety of laboratory personnel.

  • Preparation:

    • Before handling, ensure that all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Have an emergency eyewash station and safety shower in close proximity and ensure they are in proper working order.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe in dust or aerosols.

    • When weighing or transferring the solid compound, use caution to prevent the generation of dust.

    • For creating solutions, slowly add the compound to the solvent to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed container.

    • Keep the container in a cool, dry, and well-ventilated place.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Compound and Solutions: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste and disposed of accordingly.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound, from initial risk assessment to final waste disposal.

A 1. Risk Assessment & PPE Selection B 2. Prepare Workspace (Ventilation, Emergency Equipment) A->B C 3. Weighing & Handling of Solid Compound B->C D 4. Solution Preparation C->D E 5. Experimental Use D->E F 6. Decontamination of Workspace E->F G 7. Segregation of Waste F->G H 8. Proper Disposal of Chemical Waste G->H

Safe Handling Workflow for this compound

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.